molecular formula C11H13NO4 B585362 Ethyl 4-acetamido-3-hydroxybenzoate CAS No. 1346604-18-9

Ethyl 4-acetamido-3-hydroxybenzoate

Cat. No.: B585362
CAS No.: 1346604-18-9
M. Wt: 223.22 g/mol
InChI Key: UURVEOMRNSPVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-acetamido-3-hydroxybenzoate is a recognized chemical impurity associated with Oseltamivir, an antiviral medication . This compound serves as a critical reference standard in pharmaceutical research and development, particularly in the analysis and quality control of Oseltamivir. Its primary research value lies in supporting analytical method development and validation (AMV), which are essential steps in ensuring the safety and efficacy of drug products . By providing a well-characterized benchmark, this impurity standard aids researchers in monitoring and controlling the purity of Oseltamivir, such as during the commercial production and regulatory submission processes for Abbreviated New Drug Applications (ANDA) . The use of this characterized impurity is vital for maintaining high standards in drug manufacturing and for complying with stringent regulatory requirements. This product is intended for research and further manufacturing use only and is not for direct human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-acetamido-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-3-16-11(15)8-4-5-9(10(14)6-8)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURVEOMRNSPVTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-18-9
Record name Ethyl 4-acetamido-3-hydroxybenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346604189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL 4-ACETAMIDO-3-HYDROXYBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Q535BU4S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-acetamido-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetamido-3-hydroxybenzoate is a chemical compound of interest in pharmaceutical research and development, primarily recognized as an impurity and intermediate in the synthesis of the antiviral drug Oseltamivir.[1][2][3] Understanding its fundamental properties is crucial for process optimization, impurity profiling, and ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the core chemical and physical properties of this compound, alongside generalized experimental protocols relevant to its synthesis and biological evaluation.

Core Properties

This compound presents as a white to pale yellow solid or a brown crystalline powder.[1] For optimal stability, it should be stored under refrigerated conditions at 2-8°C.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the listed properties are computed predictions and should be considered as such.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₄[2]
Molecular Weight 223.23 g/mol [2]
CAS Number 1346604-18-9[2]
Appearance White to Pale Yellow Solid, Brown crystalline powder[1]
Storage Temperature 2-8°C[1]
Predicted Boiling Point 445.9 ± 35.0 °C
Solubility (Predicted) Chloroform (Slightly), DMSO (Sparingly), Ethyl Acetate (B1210297) (Slightly), Methanol (Slightly)
Computed LogP 1.5273[2]
Topological Polar Surface Area (TPSA) 75.63 Ų[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]
Rotatable Bonds 3[2]

Synthesis and Purification

A generalized workflow for this synthesis is depicted below.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A Ethyl 4-amino-3-hydroxybenzoate C Reaction Vessel (Inert Atmosphere, Suitable Solvent e.g., DCM, THF) A->C B Acetic Anhydride (B1165640) / Acetyl Chloride B->C D Crude this compound C->D Acetylation E Crude Product D->E Work-up F Column Chromatography (Silica Gel, e.g., Ethyl Acetate/Hexane gradient) E->F G Recrystallization (e.g., Ethanol/Water) F->G H Pure this compound G->H

A generalized workflow for the synthesis and purification of this compound.
Experimental Protocols

General Synthesis Protocol (Hypothetical):

  • Reaction Setup: To a solution of Ethyl 4-amino-3-hydroxybenzoate in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a suitable acetylating agent such as acetic anhydride or acetyl chloride dropwise at a controlled temperature (e.g., 0°C). A base (e.g., triethylamine (B128534) or pyridine) may be required to scavenge the acid byproduct.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is typically quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane). Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Spectral Data

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred.

  • ¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), aromatic protons, an amide proton, a hydroxyl proton, and a methyl group from the acetyl moiety.

  • ¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the ester and amide, aromatic carbons, the carbons of the ethyl group, and the methyl carbon of the acetyl group.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, C=O stretches for the ester and amide, and aromatic C-H and C=C stretches.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (223.23 g/mol ).

Biological Activity

This compound is primarily known as an impurity in the synthesis of Oseltamivir, a potent neuraminidase inhibitor used to treat influenza. Derivatives of this compound have been synthesized and evaluated for their ability to inhibit neuraminidase.

Neuraminidase Inhibition Assay

A common method to assess the inhibitory activity of compounds against neuraminidase is a fluorescence-based assay using the substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

G cluster_assay Neuraminidase Inhibition Assay Workflow A Prepare serial dilutions of This compound B Add Neuraminidase Enzyme A->B C Pre-incubation B->C D Add MUNANA Substrate C->D E Incubation D->E F Stop Reaction E->F G Measure Fluorescence F->G H Data Analysis (IC50 determination) G->H

Workflow for a fluorescence-based neuraminidase inhibition assay.

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of test concentrations.

  • Enzyme Reaction: In a microplate, add the neuraminidase enzyme to each well containing the test compound dilutions and a control (enzyme without inhibitor).

  • Pre-incubation: Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a high pH buffer).

  • Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and determine the half-maximal inhibitory concentration (IC50) value.

Conclusion

This technical guide provides a summary of the currently available information on the basic properties of this compound. While key physicochemical data and its role as an Oseltamivir impurity are established, there is a notable lack of detailed, publicly available experimental protocols for its synthesis and comprehensive spectral and biological activity data. The generalized protocols and workflows provided herein offer a starting point for researchers and drug development professionals working with this compound. Further experimental investigation is warranted to fully characterize this molecule.

References

An In-depth Technical Guide to Oseltamivir Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oseltamivir Impurity D, a known process-related impurity and potential degradation product of the antiviral medication Oseltamivir. This document outlines its chemical identity, synthesis, and analytical characterization, offering valuable insights for researchers and professionals involved in the development, manufacturing, and quality control of Oseltamivir.

Chemical Identity and Physical Properties

Oseltamivir Impurity D is chemically known as Ethyl 4-acetamido-3-hydroxybenzoate.[1][2][3][4][5] It is also referred to by several synonyms, including Oseltamivir Phenol Impurity and Oseltamivir EP Impurity D.[1][5] The compound is typically a white to off-white or pale yellow solid.[5]

Table 1: Chemical Identifiers and Physical Properties of Oseltamivir Impurity D

ParameterValueReference
Chemical Name This compound[1][2][3][4][5]
Synonyms Oseltamivir Phenol Impurity, Oseltamivir EP Impurity D, 4-Acetylamino-3-hydroxy-benzoic acid ethyl ester[1][5]
CAS Number 1346604-18-9[1][3][4][5]
Molecular Formula C₁₁H₁₃NO₄[1][2][3]
Molecular Weight 223.23 g/mol [1][2][3]
Appearance White to Pale Yellow Solid[5]
Storage 2-8°C, Refrigerator[5]

Synthesis of Oseltamivir Impurity D

While specific, detailed proprietary synthesis protocols are not publicly available, the formation of Oseltamivir Impurity D is understood to be related to the manufacturing process of Oseltamivir. One suggested synthetic route involves the simulation of the synthesis conditions of amino crotonate ethyl ester, followed by modification, purification, and cyclization.

A plausible, generalized laboratory-scale synthesis protocol is outlined below. This protocol is illustrative and would require optimization for specific applications.

Illustrative Synthesis Protocol

Objective: To synthesize this compound.

Materials:

  • 4-Amino-3-hydroxybenzoic acid

  • Ethanol (absolute)

  • Acetyl chloride

  • Thionyl chloride (SOCl₂) or other suitable esterification catalyst

  • Pyridine or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Esterification:

    • Suspend 4-amino-3-hydroxybenzoic acid in absolute ethanol.

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride dropwise with stirring.

    • After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent like ethyl acetate (B1210297).

    • Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate to yield the crude ethyl 4-amino-3-hydroxybenzoate.

  • Acetylation:

    • Dissolve the crude ethyl 4-amino-3-hydroxybenzoate in a suitable solvent such as dichloromethane.

    • Add a base, such as pyridine, to the solution.

    • Cool the mixture in an ice bath and slowly add acetyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sulfate and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Analytical Characterization

The identification and quantification of Oseltamivir Impurity D in pharmaceutical samples are crucial for ensuring the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose.

High-Performance Liquid Chromatography (HPLC) Method

While a specific validated method for Oseltamivir Impurity D is not publicly detailed, a general reverse-phase HPLC method for the analysis of Oseltamivir and its impurities can be adapted.

Table 2: General HPLC Parameters for the Analysis of Oseltamivir and its Impurities

ParameterDescription
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer, pH adjusted) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The specific gradient or isocratic composition would need to be optimized. For example, a mobile phase of Methanol and Water (75:25% v/v) has been used for Oseltamivir analysis.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at approximately 223 nm.
Column Temperature Ambient or controlled (e.g., 25-30 °C)
Injection Volume 10-20 µL
Internal Standard (optional) A suitable non-interfering compound can be used for improved quantitative accuracy.

Sample Preparation:

  • Accurately weigh a known amount of the Oseltamivir drug substance or a crushed tablet.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of water and methanol).

  • Sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Spectroscopic Data

Detailed spectroscopic data for Oseltamivir Impurity D is often proprietary and provided with the purchase of a reference standard. However, the expected spectroscopic characteristics can be inferred from its chemical structure.

Table 3: Expected Spectroscopic Data for Oseltamivir Impurity D

TechniqueExpected Data
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), an acetyl group (a singlet), aromatic protons, and protons of the hydroxyl and amide groups.
¹³C NMR Resonances for the carbonyl carbons of the ester and amide, carbons of the aromatic ring, the ethyl group, and the acetyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of 223.23. Fragmentation patterns would involve the loss of the ethoxy group, the acetyl group, and other characteristic fragments.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch (hydroxyl), N-H stretch (amide), C=O stretches (ester and amide), and aromatic C-H and C=C vibrations.

Logical Workflow for Impurity Management

The control of Oseltamivir Impurity D is a critical aspect of the drug manufacturing process. A systematic approach is necessary for its identification, monitoring, and mitigation.

Oseltamivir_Impurity_D_Workflow cluster_synthesis Synthesis & Process Control cluster_analysis Analytical Characterization cluster_decision Quality Assessment & Action start Oseltamivir Synthesis (Raw Materials & Intermediates) control Critical Process Parameter (CPP) Control start->control sampling In-Process & Final API Sampling control->sampling hplc HPLC Analysis for Impurity Profiling sampling->hplc identification Peak Identification (vs. Reference Standard) hplc->identification quantification Quantification of Impurity D identification->quantification spec Compare with Specification Limits quantification->spec decision Decision spec->decision release Batch Release decision->release Within Limits investigation Out of Specification (OOS) Investigation decision->investigation Exceeds Limits root_cause Root Cause Analysis investigation->root_cause capa Corrective & Preventive Action (CAPA) root_cause->capa capa->control

Caption: Logical workflow for the identification, control, and management of Oseltamivir Impurity D.

Conclusion

Oseltamivir Impurity D is a critical quality attribute in the production of Oseltamivir. A thorough understanding of its chemical properties, formation, and analytical determination is essential for ensuring the safety and efficacy of the final drug product. This guide provides a foundational understanding for researchers and drug development professionals, emphasizing the importance of robust process controls and validated analytical methods for the effective management of this impurity.

References

Technical Guide: Ethyl 4-acetamido-3-hydroxybenzoate (CAS: 1346604-18-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetamido-3-hydroxybenzoate is a chemical compound primarily known as a process-related impurity of the antiviral drug Oseltamivir (B103847) (Tamiflu®).[][2] In pharmaceutical quality control, it is designated as Oseltamivir EP Impurity D.[][4] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, focusing on its chemical properties, analytical methodologies, and its relationship with Oseltamivir.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the development of analytical methods and for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 1346604-18-9[]
Molecular Formula C₁₁H₁₃NO₄[]
Molecular Weight 223.23 g/mol []
IUPAC Name This compound
Synonyms Oseltamivir Impurity D, Oseltamivir EP Impurity D, 4-Acetylamino-3-hydroxybenzoic acid ethyl ester[2][4]
Appearance Brown crystalline powder[2]
Purity Typically >95% - ≥98% as a reference standard[][]
Storage Conditions 4°C, sealed storage, away from moisture[]
SMILES CCOC(=O)C1=CC=C(NC(C)=O)C(O)=C1[]
Topological Polar Surface Area (TPSA) 75.63 Ų[]
logP 1.5273[]
Hydrogen Bond Donors 2[]
Hydrogen Bond Acceptors 4[]
Rotatable Bonds 3[]

Synthesis

A specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. Its preparation is typically undertaken for the purpose of creating a reference standard for analytical testing of Oseltamivir.

One source suggests that the synthesis of Oseltamivir EP Impurity D involves simulating the synthesis conditions of an amino crotonate ethyl ester after modification, followed by purification and cyclization.[] Another patent describes a general multi-step method for the preparation of chiral impurities of Oseltamivir, which may serve as a starting point for a synthetic strategy.[5] However, a direct and detailed protocol for this specific aromatic impurity is not provided.

The synthesis of related hydroxybenzoate esters often involves the esterification of the corresponding carboxylic acid. For example, the synthesis of ethyl 3-fluoro-4-hydroxybenzoate is achieved by refluxing 3-fluoro-4-hydroxybenzoic acid with ethanol (B145695) and concentrated sulfuric acid. A similar approach, starting from 4-acetamido-3-hydroxybenzoic acid, could be a plausible synthetic route.

Analytical Methodologies

The primary application of this compound is as a reference standard for the detection and quantification of impurities in Oseltamivir. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed for this purpose.

Experimental Protocol: Quantification of Oseltamivir Impurities by HPLC

While a specific protocol for the analysis of only this compound is not detailed, the following represents a general approach for the quantification of Oseltamivir and its impurities, which would include this compound.

Objective: To quantify the levels of this compound (Oseltamivir Impurity D) and other impurities in a sample of Oseltamivir phosphate (B84403).

Materials:

  • Oseltamivir phosphate sample

  • Reference standard for this compound

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 250 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, which is often a gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile. The pH of the aqueous phase is typically adjusted with an acid such as phosphoric acid.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh and dissolve the Oseltamivir phosphate sample in the diluent to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: Typically 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled (e.g., 30°C)

    • Detection Wavelength: UV detection at a wavelength where both Oseltamivir and the impurity have adequate absorbance (e.g., 220 nm).

    • Gradient Elution: A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the proportion of the organic phase to elute the more non-polar impurities.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard. Calculate the concentration of the impurity in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Biological Activity and Mechanism of Action

There is currently no publicly available information on the specific biological activity, mechanism of action, or toxicological profile of this compound. As it is considered an impurity of Oseltamivir, its biological effects have not been a primary area of research. The focus in the pharmaceutical industry is on ensuring its levels are kept below acceptable limits in the final drug product to minimize any potential risks to patients.

Visualizations

Analytical Workflow for Impurity Quantification

The following diagram illustrates a typical workflow for the quantification of this compound as an impurity in Oseltamivir.

analytical_workflow cluster_preparation Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification sample Oseltamivir API Sample dissolution Dissolution in Diluent sample->dissolution standard This compound Reference Standard standard->dissolution hplc HPLC System (C18 Column, UV Detector) dissolution->hplc Injection chromatogram Chromatogram Acquisition hplc->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report (Impurity Level) quantification->report

Analytical Workflow for Impurity Quantification

Conclusion

This compound is a significant compound in the context of the quality control of the antiviral drug Oseltamivir. While detailed information on its synthesis and biological activity is limited in the public domain, its physicochemical properties and analytical detection methods are well-established. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and analysis of Oseltamivir, highlighting the importance of impurity profiling and control in the pharmaceutical industry. Further research into the potential biological effects of this and other drug impurities could provide valuable insights into drug safety and metabolism.

References

Physical and chemical properties of Oseltamivir Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Oseltamivir Impurity D, a known impurity in the synthesis of the antiviral drug Oseltamivir. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Oseltamivir.

Chemical Identity and Physical Properties

Oseltamivir Impurity D, identified by the CAS number 1346604-18-9, is also known by its IUPAC name, ethyl 4-acetamido-3-hydroxybenzoate.[][2][3][4][5] It is recognized as a process-related impurity in the synthesis of Oseltamivir.[] The compound presents as a white to off-white solid and is soluble in methanol (B129727) and DMSO.[][6] For long-term stability, it is recommended to store Oseltamivir Impurity D at 2-8 °C.[6]

Table 1: Physical and Chemical Properties of Oseltamivir Impurity D
PropertyValueReferences
IUPAC Name This compound[][2][4]
Synonyms Oseltamivir EP Impurity D, Oseltamivir phenol, 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester[][2][3][4]
CAS Number 1346604-18-9[][3][4][6][7][8][9][10]
Molecular Formula C₁₁H₁₃NO₄[][3][4][6][7][9][11][12]
Molecular Weight 223.23 g/mol [][3][4][6][7][9][11][12]
Appearance White to Off-White Solid[]
Melting Point 158-164 °C[]
Solubility Soluble in Methanol and DMSO[6][12]
Storage 2-8 °C[6]
SMILES CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)O[][2]
InChI InChI=1S/C11H13NO4/c1-3-16-11(15)8-4-5-9(10(14)6-8)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13)[][2][10]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Oseltamivir Impurity D are not extensively published in peer-reviewed literature. However, based on standard analytical practices for pharmaceutical impurities, the following methodologies are recommended. Commercial suppliers of Oseltamivir Impurity D provide a comprehensive Certificate of Analysis which includes data from these techniques.[6][11][12]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating reverse-phase HPLC method is crucial for the detection and quantification of Oseltamivir Impurity D. While a specific validated method for this impurity is not publicly available, a general method for Oseltamivir and its impurities can be adapted.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for separating Oseltamivir and its related substances.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve adequate separation of the impurity from the active pharmaceutical ingredient (API) and other impurities.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength where both Oseltamivir and the impurity have significant absorbance, for instance, around 220 nm.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable diluent (e.g., a mixture of the mobile phase components).

  • Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Structural Elucidation Techniques

The definitive identification of Oseltamivir Impurity D relies on a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the chemical structure. The spectra would confirm the presence of the ethyl ester, the acetamido group, and the substituted benzene (B151609) ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which should correspond to the calculated exact mass of C₁₁H₁₃NO₄. Fragmentation patterns observed in MS/MS experiments can further confirm the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH), and carbonyl (C=O) groups.

  • Thermogravimetric Analysis (TGA): TGA can be used to determine the water content and thermal stability of the impurity.

Synthesis Pathway

Logical Workflow for Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a pharmaceutical impurity like Oseltamivir Impurity D.

cluster_0 Impurity Detection & Isolation cluster_1 Structural Elucidation cluster_2 Confirmation & Standardization A HPLC Analysis of Oseltamivir Bulk Drug B Detection of Unknown Peak A->B C Isolation of Impurity by Preparative HPLC B->C D Mass Spectrometry (MS) C->D E NMR Spectroscopy (¹H, ¹³C) C->E F Infrared (IR) Spectroscopy C->F G Structure Proposal D->G E->G F->G I Comparative Analysis (HPLC, MS, NMR) G->I H Chemical Synthesis of Proposed Structure H->I J Qualification as Reference Standard I->J

Caption: Workflow for the Identification and Characterization of Oseltamivir Impurity D.

References

In-Depth Technical Guide: Molecular Weight of Ethyl 4-acetamido-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the molecular weight of Ethyl 4-acetamido-3-hydroxybenzoate, a compound relevant to researchers, scientists, and drug development professionals.

Molecular Identity and Formula

This compound is chemically identified by the molecular formula C₁₁H₁₃NO₄.[1][2][3] This formula dictates the precise number of atoms of each element present in a single molecule of the compound.

Calculation of Molecular Weight

The molecular weight is a fundamental chemical property calculated by summing the atomic weights of all constituent atoms in the molecular formula. The atomic weights are based on the relative abundance of the isotopes of each element.

The calculation for this compound is as follows:

  • Carbon (C): 11 atoms × 12.011 amu/atom = 132.121 amu

  • Hydrogen (H): 13 atoms × 1.008 amu/atom = 13.104 amu

  • Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu

  • Oxygen (O): 4 atoms × 15.999 amu/atom = 63.996 amu

Total Molecular Weight = 132.121 + 13.104 + 14.007 + 63.996 = 223.228 amu

For practical laboratory purposes, this value is typically rounded to two decimal places.

Data Presentation

The molecular properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
CAS Number 1346604-18-9

Elemental Composition and Contribution to Molecular Weight:

ElementNumber of AtomsAtomic Weight (amu)Total Contribution (amu)
Carbon1112.011132.121
Hydrogen131.00813.104
Nitrogen114.00714.007
Oxygen415.99963.996
Total 29 223.228

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry.

Detailed Methodology for Mass Spectrometry:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

  • Ionization: The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for a molecule of this nature include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion [M+H]⁺ or other adducts, from which the molecular weight of the neutral molecule can be accurately determined.

Logical Workflow for Molecular Weight Determination

The process of identifying and confirming the molecular weight of a chemical compound follows a logical progression from its chemical formula to experimental verification.

A Identify Molecular Formula (C₁₁H₁₃NO₄) B Determine Atomic Weights (C, H, N, O) A->B  Based on C Calculate Theoretical Molecular Weight B->C  Input for D Experimental Verification (Mass Spectrometry) C->D  Compare with E Confirm Molecular Weight (223.23 g/mol) D->E  Validates

Caption: Workflow for Molecular Weight Determination.

References

Oseltamivir Impurity D: A Comprehensive Technical Guide to Identification and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of Oseltamivir Impurity D. Oseltamivir, an antiviral medication, requires stringent purity control to ensure its safety and efficacy. This document outlines the chemical properties, analytical methodologies, and characterization data for Oseltamivir Impurity D, a known related substance.

Chemical Identity and Properties

Oseltamivir Impurity D is identified as Ethyl 4-acetamido-3-hydroxybenzoate. Its fundamental properties are summarized in the table below.

PropertyValue
Systematic Name This compound
Synonyms Oseltamivir Phenol Analog, Oseltamivir BP Impurity D, Oseltamivir EP Impurity D
CAS Number 1346604-18-9[1][2][3][4]
Molecular Formula C11H13NO4[2][3]
Molecular Weight 223.23 g/mol [2]
Appearance White to Off-White Solid[5]
Solubility Soluble in Methanol (B129727) (MeOH) and Dimethyl Sulfoxide (DMSO)[2]

Spectroscopic and Chromatographic Data

The structural elucidation of Oseltamivir Impurity D is achieved through a combination of spectroscopic and chromatographic techniques. While specific spectral data is often proprietary and provided with the purchase of a certified reference standard, this section details the types of data generated and their significance in the characterization process. Commercial suppliers of the Oseltamivir Impurity D reference standard typically provide a comprehensive Certificate of Analysis (CoA) containing detailed analytical data.[6][7][8]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the detection and quantification of Oseltamivir Impurity D. A typical purity analysis by HPLC is greater than 95%.[5][8]

Table 2: Representative HPLC Data for Oseltamivir Impurity D

ParameterTypical Value
Purity (by HPLC) >95%[5][8]
Retention Time (RT) Analyte-specific, method-dependent
Spectroscopic Data

Spectroscopic analysis provides definitive structural information for Oseltamivir Impurity D.

Table 3: Spectroscopic Data for Oseltamivir Impurity D

TechniqueData TypeInterpretation
¹H NMR Chemical Shifts (δ), Multiplicity, Coupling Constants (J)Provides information on the number and environment of protons in the molecule.
¹³C NMR Chemical Shifts (δ)Indicates the number and types of carbon atoms present in the structure.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)Confirms the molecular weight and provides fragmentation patterns for structural elucidation.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)Identifies functional groups present in the molecule, such as hydroxyl (-OH), amide (-NH-C=O), and ester (-C=O) groups.
Thermogravimetric Analysis (TGA) Weight loss vs. TemperatureDetermines thermal stability and the presence of volatile components.

Experimental Protocols

The identification and characterization of Oseltamivir Impurity D involve a series of well-defined analytical methods. The following protocols are representative of the methodologies employed.

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

A stability-indicating reverse-phase HPLC method is essential for separating Oseltamivir from its impurities, including Impurity D.

  • Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. For example, a gradient or isocratic elution with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) or methanol. A reported method for Oseltamivir and its impurities uses a mobile phase of pH 2.5 buffer and methanol in a 55:45 (v/v) ratio.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both Oseltamivir and its impurities have significant absorbance, such as 215 nm.

  • Column Temperature: Ambient or controlled, for example, at 30°C.

  • Injection Volume: Typically 10-20 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase or a mixture of water and organic solvent, to a known concentration.

Spectroscopic Analysis

For spectroscopic characterization, the isolated and purified Oseltamivir Impurity D reference standard is used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve an accurately weighed amount of the impurity standard in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments: Acquire ¹H NMR, ¹³C NMR, and potentially 2D NMR (e.g., COSY, HSQC) spectra to fully assign the proton and carbon signals.

  • Mass Spectrometry (MS):

    • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), using an appropriate ionization technique such as Electrospray Ionization (ESI).

    • Analysis: Obtain the full scan mass spectrum to determine the molecular ion peak and conduct fragmentation analysis (MS/MS) to aid in structural confirmation.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

    • Analysis: Acquire the IR spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹) to identify characteristic absorption bands of the functional groups.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the identification and characterization process for Oseltamivir Impurity D.

Identification_Workflow cluster_Sample Sample Analysis cluster_Characterization Structural Characterization Oseltamivir_API Oseltamivir API / Formulation Impurity_Detection Impurity Detection (HPLC) Oseltamivir_API->Impurity_Detection Impurity_Isolation Impurity Isolation (Prep-HPLC) Impurity_Detection->Impurity_Isolation Spectroscopic_Analysis Spectroscopic Analysis Impurity_Isolation->Spectroscopic_Analysis NMR NMR (¹H, ¹³C) Spectroscopic_Analysis->NMR MS Mass Spectrometry Spectroscopic_Analysis->MS IR IR Spectroscopy Spectroscopic_Analysis->IR Final_Structure Structure Elucidation (Oseltamivir Impurity D) HPLC_Method_Development Start Define Analytical Goal: Separate Oseltamivir and Impurities Column_Selection Column Selection (e.g., C18, C8) Start->Column_Selection Mobile_Phase_Optimization Mobile Phase Optimization (Aqueous pH, Organic Solvent Ratio) Column_Selection->Mobile_Phase_Optimization Detection_Wavelength Select Detection Wavelength (e.g., 215 nm) Mobile_Phase_Optimization->Detection_Wavelength Flow_Rate_Temp Optimize Flow Rate and Temperature Detection_Wavelength->Flow_Rate_Temp Method_Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, Robustness) Flow_Rate_Temp->Method_Validation Final_Method Final Validated HPLC Method Method_Validation->Final_Method

References

In-Depth Technical Guide: Spectroscopic Data for Ethyl 4-acetamido-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetamido-3-hydroxybenzoate is a key chemical intermediate and a known impurity in the synthesis of the antiviral drug Oseltamivir, where it is designated as Oseltamivir Impurity D.[1] A thorough understanding of its spectroscopic properties is crucial for quality control, process optimization, and regulatory compliance in pharmaceutical development. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, along with a plausible synthetic route and the methodologies for its characterization.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: 4-Acetylamino-3-hydroxybenzoic acid ethyl ester, Oseltamivir EP Impurity D[2]

  • CAS Number: 1346604-18-9[2][3]

  • Molecular Formula: C₁₁H₁₃NO₄[3][4]

  • Molecular Weight: 223.23 g/mol [3][4]

Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.0Singlet1HAr-OH
~8.2 - 8.5Singlet1HNH
~7.8Doublet1HAr-H
~7.6Doublet of doublets1HAr-H
~7.0Doublet1HAr-H
4.34Quartet2H-OCH₂CH₃
2.18Singlet3H-C(O)CH₃
1.37Triplet3H-OCH₂CH₃

Note: Predicted data is based on standard chemical shift values and coupling patterns for similar functional groups. The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~169-C (O)NH-
~166-C (O)O-
~148Ar-C -OH
~133Ar-C -NH
~126Ar-C -H
~124Ar-C -C(O)O-
~120Ar-C -H
~115Ar-C -H
~61-OC H₂CH₃
~24-C(O)C H₃
~14-OCH₂C H₃

Note: This is a predicted spectrum. Experimental verification is required.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200Strong, BroadO-H (hydroxyl) and N-H (amide) stretching
3000 - 2850MediumC-H (aliphatic) stretching
~1710StrongC=O (ester) stretching
~1680StrongC=O (amide I) stretching
~1600, ~1520MediumC=C (aromatic) stretching
~1540MediumN-H bending (amide II)
~1250StrongC-O (ester) stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data

m/zInterpretation
223.08[M]⁺ (Molecular Ion)
178.07[M - OCH₂CH₃]⁺
150.06[M - C(O)CH₂CH₃]⁺
122.04[M - C(O)OCH₂CH₃ - CH₂CO]⁺

Note: The fragmentation pattern is predicted and would be dependent on the ionization technique used.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly detailed in readily available literature. However, a plausible synthetic route and standard analytical procedures are described below.

Synthesis of this compound

A likely synthetic pathway involves the esterification of 4-acetamido-3-hydroxybenzoic acid.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A 4-Acetamido-3-hydroxybenzoic acid P A->P B Ethanol B->P C Acid Catalyst (e.g., H₂SO₄) R C->R D This compound E Water P->R Fischer Esterification R->D R->E G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition Sample Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Wavenumbers IR->IR_Data MS_Data m/z Values MS->MS_Data

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of oseltamivir (B103847) and its associated compounds. It covers the mechanism of action, pharmacokinetic properties, quantitative antiviral activity, resistance mechanisms, and detailed experimental protocols relevant to the study of these neuraminidase inhibitors.

Introduction

Influenza A and B viruses are significant global health threats, responsible for seasonal epidemics and occasional pandemics.[1] A key protein in the influenza virus life cycle is neuraminidase (NA), a surface glycoprotein (B1211001) that facilitates the release of newly formed virus particles from infected host cells.[2][3] By cleaving sialic acid residues from the host cell surface, NA prevents the aggregation of virions and allows for their efficient spread.[4][5]

Oseltamivir, marketed as Tamiflu®, is a potent and selective inhibitor of the neuraminidase enzyme of both influenza A and B viruses.[5][6] It is an orally administered prodrug that is widely used for the treatment and prophylaxis of influenza infections.[7][8] This guide explores the core biological activities of oseltamivir and its derivatives, providing quantitative data and procedural insights for research and development.

Mechanism of Action

Oseltamivir's antiviral effect stems from its function as a competitive inhibitor of the influenza neuraminidase enzyme.[4][9] The active form of the drug, oseltamivir carboxylate, is a sialic acid analogue. It binds to the highly conserved active site of the neuraminidase enzyme, preventing it from cleaving sialic acid on the host cell surface.[2][4] This inhibition leads to the aggregation of new virus particles on the cell surface, blocking their release and subsequent infection of other cells.[5][6]

Oseltamivir_Mechanism_of_Action Figure 1: Oseltamivir's Mechanism of Action cluster_cell Infected Host Cell cluster_action cluster_inhibition Virus_Replication Viral Replication Budding_Virion Budding Progeny Virions Virus_Replication->Budding_Virion Assembly Neuraminidase Neuraminidase (NA) Aggregated_Virions Viral Aggregation Budding_Virion->Aggregated_Virions Blocked Release Sialic_Acid Sialic Acid Receptor Neuraminidase->Sialic_Acid Cleavage Released_Virion Virus Release & Spread Sialic_Acid->Released_Virion Oseltamivir Oseltamivir Carboxylate Oseltamivir->Neuraminidase Inhibition

Caption: Oseltamivir competitively inhibits neuraminidase, preventing viral release.

Pharmacokinetics and Prodrug Activation

Oseltamivir is administered orally as a phosphate (B84403) salt, which is an ethyl ester prodrug.[7][10] This form enhances oral bioavailability to approximately 80%.[5][11] After absorption from the gastrointestinal tract, oseltamivir phosphate is rapidly and extensively converted to its active metabolite, oseltamivir carboxylate, by carboxylesterase 1 (CES1) enzymes located predominantly in the liver.[6][12][[“]] Less than 5% of the prodrug circulates systemically.[6] The active metabolite, oseltamivir carboxylate, is then distributed to sites of influenza infection.[11]

Oseltamivir_Activation_Pathway Figure 2: Oseltamivir Prodrug Activation Pathway Oral_Admin Oral Administration (Oseltamivir Phosphate) GI_Tract GI Tract Absorption Oral_Admin->GI_Tract Liver Liver Metabolism GI_Tract->Liver First-Pass Metabolism Active_Metabolite Active Metabolite (Oseltamivir Carboxylate) Liver->Active_Metabolite Hydrolysis via Carboxylesterase 1 (CES1) Systemic_Circulation Systemic Circulation Active_Metabolite->Systemic_Circulation Renal_Excretion Renal Excretion (>90%) Systemic_Circulation->Renal_Excretion

Caption: Oseltamivir is a prodrug activated by hepatic esterases.

The pharmacokinetic profile of oseltamivir is predictable and dose-proportional.[7][11] The active metabolite has a longer half-life than the parent compound, allowing for effective antiviral concentrations with twice-daily dosing.[11]

Parameter Oseltamivir (Prodrug) Oseltamivir Carboxylate (Active) Reference(s)
Oral Bioavailability >80% (as active metabolite)-[4][11]
Protein Binding 42%3%[4][6]
Metabolism Extensively converted by hepatic esterasesNot further metabolized[6][12]
Elimination Half-life 1–3 hours6–10 hours[4][6][11]
Excretion >90% as active metabolite in urine>99% via renal excretion[4][9][11]

Table 1: Pharmacokinetic Properties of Oseltamivir and its Active Metabolite.

Quantitative Biological Activity

The antiviral potency of oseltamivir and its derivatives is typically quantified using in vitro neuraminidase inhibition assays and cell-based assays that measure the reduction in viral replication.

Compound Influenza Strain Assay Type IC₅₀ / EC₅₀ (nM) Reference(s)
Oseltamivir CarboxylateInfluenza A (H1N1)Neuraminidase Inhibition1.6 - 7.1[14]
Oseltamivir CarboxylateA/Oklahoma/447/2008 (H1N1)Neuraminidase Inhibition0.1[15]
Oseltamivir CarboxylateA/HongKong/CUHK71923/2009 (H1N1, H275Y mutant)Neuraminidase Inhibition10[15]
Oseltamivir CarboxylateInfluenza BNeuraminidase Inhibition~8.0[14]
Oseltamivir CarboxylateB/HongKong/CUHK33261/2012Neuraminidase Inhibition0.2[15]
CUHK326 (6f)A/Oklahoma/447/2008 (H1N1)Neuraminidase Inhibition1.9[15]
CUHK392 (10i)A/Oklahoma/447/2008 (H1N1)Neuraminidase Inhibition1.6[15]
CUHK392 (10i)A/HongKong/CUHK71923/2009 (H1N1, H275Y mutant)Neuraminidase Inhibition<10[15]
ProbenecidA/Mississippi/3/2001 (H1N1)Cell-based (prophylactic)IC₅₀: 595[16]
OseltamivirA/Mississippi/3/2001 (H1N1)Cell-based (prophylactic)IC₅₀: 1200[16]

Table 2: In Vitro Antiviral Activity of Oseltamivir and Related Compounds. IC₅₀ (Half-maximal inhibitory concentration) refers to the concentration required to inhibit 50% of enzyme activity or viral replication. EC₅₀ (Half-maximal effective concentration) is often used in cell-based assays.

Compound Cell Line CC₅₀ (µM) Reference(s)
Oseltamivir Derivatives (general)Chicken Embryo Fibroblasts (CEFs)>200[17]
CUHK326 (6f)Madin-Darby Canine Kidney (MDCK)>380 (non-toxic at 200x IC₅₀)[15]
CUHK392 (10i)Madin-Darby Canine Kidney (MDCK)>320 (non-toxic at 200x IC₅₀)[15]

Table 3: Cytotoxicity of Oseltamivir-Related Compounds. CC₅₀ (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%. A higher CC₅₀ value indicates lower cytotoxicity.

Mechanisms of Resistance

The primary mechanism of resistance to oseltamivir involves amino acid substitutions in the neuraminidase enzyme that reduce the binding affinity of oseltamivir carboxylate.[2][18] The most common and clinically significant mutation is a histidine-to-tyrosine substitution at position 275 (H275Y in N1 numbering).[18][19] This mutation alters the conformation of the enzyme's active site, sterically hindering the binding of oseltamivir's bulky pentyloxy group without significantly compromising the enzyme's ability to process its natural substrate, sialic acid.[2] Other mutations associated with reduced susceptibility have been identified at residues such as E119, I223, and N294.[19][20]

Oseltamivir_Resistance_Mechanism Figure 3: H275Y Resistance Mechanism cluster_wt Wild-Type Neuraminidase (Sensitive) cluster_mutant H275Y Mutant Neuraminidase (Resistant) WT_ pocket Active Site Pocket (with Histidine 274) Oseltamivir_WT Oseltamivir Carboxylate WT_pocket WT_pocket WT_pocket->Oseltamivir_WT Effective Binding (Inhibition) Mutant_pocket Altered Active Site Pocket (with Tyrosine 275) Oseltamivir_Mutant Oseltamivir Carboxylate Mutant_pocket->Oseltamivir_Mutant Binding Hindered (Reduced Inhibition)

Caption: The H275Y mutation alters the NA active site, hindering oseltamivir binding.

Experimental Protocols

This protocol assesses the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

  • Reagents and Materials : Recombinant influenza neuraminidase, fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid, MUNANA), assay buffer, test compounds, oseltamivir carboxylate (positive control), 96-well black plates, fluorescence plate reader.

  • Procedure :

    • Prepare serial dilutions of test compounds and controls in assay buffer.

    • In a 96-well plate, add a fixed amount of neuraminidase enzyme to each well.

    • Add the diluted test compounds to the wells and incubate for a specified period (e.g., 30 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for a defined time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., high pH buffer).

    • Measure the fluorescence of the product (4-methylumbelliferone) using a plate reader (e.g., excitation ~365 nm, emission ~450 nm).

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value by fitting the dose-response data to a suitable curve (e.g., four-parameter logistic regression).[21]

This protocol measures the ability of a compound to protect host cells from the cytopathic effect (CPE) of viral infection.[22]

  • Reagents and Materials : Host cells (e.g., MDCK), cell culture medium, influenza virus stock, test compounds, oseltamivir (positive control), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol), 96-well clear plates.

  • Procedure :

    • Seed MDCK cells in a 96-well plate and incubate to form a confluent monolayer.

    • Prepare serial dilutions of the test compounds in infection medium.

    • Remove the growth medium from the cells and add the diluted compounds.

    • Infect the cells with a predetermined titer of influenza virus (e.g., 100 TCID₅₀). Include uninfected cell controls and virus-only controls.[22]

    • Incubate the plate for 48-72 hours at 37°C until CPE is evident in the virus control wells.

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals with the solubilization solution.

    • Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration compared to the uninfected cell control. The EC₅₀ is the compound concentration that provides 50% protection from virus-induced cell death.[23][24]

MTT_Assay_Workflow Figure 4: Workflow for MTT-Based Antiviral Assay Step1 1. Seed Host Cells (e.g., MDCK) in 96-well plate Step2 2. Incubate to form monolayer Step1->Step2 Step3 3. Add serial dilutions of Test Compounds & Controls Step2->Step3 Step4 4. Infect cells with Influenza Virus Step3->Step4 Step5 5. Incubate for 48-72h Step4->Step5 Step6 6. Add MTT Reagent (Incubate 2-4h) Step5->Step6 Step7 7. Solubilize Formazan Crystals Step6->Step7 Step8 8. Measure Absorbance (~570nm) Step7->Step8 Step9 9. Calculate % Cell Viability and determine EC₅₀ Step8->Step9

Caption: Key steps in determining antiviral efficacy using the MTT assay.

This protocol is essential to ensure that the observed antiviral activity is not due to the compound's toxicity to the host cells. The procedure is identical to the MTT assay described above but is performed on uninfected cells.[22][25]

  • Procedure : Follow the steps of the MTT assay, but omit the virus infection step (Step 4).

  • Data Analysis : Calculate the percentage of cell viability relative to the untreated (vehicle-only) control cells. The CC₅₀ is the compound concentration that reduces cell viability by 50%.

Structure-Activity Relationship (SAR) Highlights

SAR studies aim to correlate the chemical structure of oseltamivir analogues with their biological activity, guiding the design of more potent inhibitors, especially against resistant strains.

  • C4-Acetamido Group : The stereochemistry of the C4-acetamido group is critical for enzyme recognition. Altering its spatial orientation can lead to a dramatic loss of inhibitory activity.[26]

  • C5-Amino Group : Replacing the C5-amino group with a more basic guanidino group can enhance binding and provide activity against oseltamivir-resistant mutants.[27]

  • Carboxylate to Phosphonate (B1237965) : Replacing the C1-carboxylate group with a phosphonate group has been shown to improve binding to neuraminidase and confer activity against resistant strains like H275Y.[27]

  • Lipophilic Side Chain : The pentyl ether side chain interacts with a hydrophobic pocket in the enzyme's active site. Modifications to this chain can influence potency and selectivity between influenza A and B strains.[2][28] Designing derivatives that target the adjacent 150-cavity in group-1 neuraminidases is a key strategy for developing inhibitors with improved activity against resistant viruses.[29]

Conclusion

Oseltamivir remains a cornerstone of anti-influenza therapy due to its effective inhibition of viral neuraminidase. Understanding its mechanism, pharmacokinetics, and the structural basis of its interaction with the target enzyme is crucial for its clinical application and for the development of next-generation antivirals. The emergence of resistant strains, primarily through mutations like H275Y, underscores the continuous need for research into novel oseltamivir derivatives and alternative therapeutic strategies. The quantitative assays and protocols detailed in this guide provide a foundational framework for the evaluation and advancement of such compounds.

References

Methodological & Application

Synthesis of Ethyl 4-acetamido-3-hydroxybenzoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Ethyl 4-acetamido-3-hydroxybenzoate, a compound of interest in pharmaceutical research and development, notably as a known impurity and potential intermediate in the synthesis of antiviral medications. The following protocols outline a reliable two-step synthetic route commencing from commercially available starting materials.

I. Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step process:

  • Fischer Esterification: The initial step involves the esterification of 4-amino-3-hydroxybenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst to yield Ethyl 4-amino-3-hydroxybenzoate.

  • Acetylation: The subsequent step is the selective N-acetylation of the amino group of Ethyl 4-amino-3-hydroxybenzoate using acetic anhydride (B1165640) to produce the final product, this compound.

II. Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis.

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
4-Amino-3-hydroxybenzoic acidC₇H₇NO₃153.14Starting Material
EthanolC₂H₆O46.07Reagent/Solvent
Sulfuric AcidH₂SO₄98.08Catalyst
Ethyl 4-amino-3-hydroxybenzoateC₉H₁₁NO₃181.19Intermediate
Acetic AnhydrideC₄H₆O₃102.09Reagent
This compoundC₁₁H₁₃NO₄223.23Final Product

Table 2: Summary of Reaction Conditions and Expected Yields

StepReaction TypeKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)
1Fischer EsterificationH₂SO₄ (catalytic)EthanolReflux (~78)4 - 685 - 95
2AcetylationAcetic AnhydrideEthyl Acetate (B1210297)Room Temperature1 - 290 - 98

III. Experimental Protocols

Step 1: Synthesis of Ethyl 4-amino-3-hydroxybenzoate

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-3-hydroxybenzoic acid (1.0 eq).

  • Reagent Addition: Add an excess of absolute ethanol (approximately 10-20 volumes relative to the starting material).

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 4-amino-3-hydroxybenzoate.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield a pure crystalline solid.

Step 2: Synthesis of this compound

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the purified Ethyl 4-amino-3-hydroxybenzoate (1.0 eq) from Step 1 in ethyl acetate (approximately 10 volumes).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 - 1.2 eq) dropwise while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction completion by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to afford the final product as a pure solid.

IV. Visualizations

Synthesis_Pathway 4-Amino-3-hydroxybenzoic_acid 4-Amino-3-hydroxybenzoic Acid Ethyl_4-amino-3-hydroxybenzoate Ethyl 4-amino-3-hydroxybenzoate 4-Amino-3-hydroxybenzoic_acid->Ethyl_4-amino-3-hydroxybenzoate Ethanol, H₂SO₄ (cat.) Reflux Ethyl_4-acetamido-3-hydroxybenzoate This compound Ethyl_4-amino-3-hydroxybenzoate->Ethyl_4-acetamido-3-hydroxybenzoate Acetic Anhydride Ethyl Acetate, RT

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Acetylation A Mix 4-Amino-3-hydroxybenzoic Acid, Ethanol, and H₂SO₄ B Reflux for 4-6 hours A->B C Work-up and Extraction B->C D Purification by Recrystallization C->D E Ethyl 4-amino-3-hydroxybenzoate D->E F Dissolve Intermediate in Ethyl Acetate G Add Acetic Anhydride at 0-10 °C F->G H Stir at Room Temperature for 1-2 hours G->H I Work-up and Extraction H->I J Purification by Recrystallization I->J K This compound J->K

Caption: Detailed experimental workflow for the two-step synthesis.

Application Notes and Protocols for the Analytical Determination of Ethyl 4-acetamido-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetamido-3-hydroxybenzoate is a known impurity and degradation product of Oseltamivir (B103847) Phosphate, an antiviral medication.[1][2][3] Its detection and quantification are critical for the quality control of Oseltamivir drug substances and products to ensure their safety and efficacy. These application notes provide detailed protocols for the analysis of this compound, primarily focusing on a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Additionally, general considerations for a Gas Chromatography (GC) based approach are discussed.

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the analysis of this compound in the context of pharmaceutical quality control.[4][5][6] Gas Chromatography (GC) can also be a viable technique, particularly for volatile derivatives of the analyte.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC (RP-HPLC) method allows for the separation and quantification of this compound from the active pharmaceutical ingredient (API), Oseltamivir, and its other impurities.[4][5]

Experimental Protocol: HPLC Analysis of this compound

This protocol is based on established stability-indicating methods for Oseltamivir and its impurities.[4][6][7]

1. Instrumentation and Materials

  • High-Performance Liquid Chromatograph with a UV detector

  • Data acquisition and processing software

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid or other suitable buffer reagents

  • This compound reference standard

  • Oseltamivir Phosphate bulk drug or formulation for analysis

2. Chromatographic Conditions

ParameterRecommended Conditions
Column Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[4]
Mobile Phase Buffer (pH 2.5) : Methanol (55:45, v/v)[4]
Buffer Preparation: 1% Orthophosphoric acid in water
Flow Rate 1.0 mL/min[4]
Detection Wavelength 215 nm[4]
Injection Volume 20 µL
Column Temperature Ambient or 30°C
Run Time Sufficient to allow for the elution of all components of interest

3. Preparation of Solutions

  • Diluent: A mixture of the mobile phase components in a suitable ratio (e.g., 1:1 v/v) is recommended.[4]

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to obtain a known concentration (e.g., 50 µg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 0.5, 1, 5, 10, 25 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the Oseltamivir Phosphate drug substance or formulation powder and dissolve it in the diluent to achieve a target concentration where the impurity can be accurately measured. Filter the solution through a 0.45 µm syringe filter before injection.[4]

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the sample solution.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration for the working standard solutions.

  • Determine the concentration of this compound in the sample solution using the calibration curve.

5. Method Validation Parameters

The following table summarizes typical validation parameters for a stability-indicating HPLC method for Oseltamivir and its impurities.

ParameterTypical Specification
Linearity (r²) ≥ 0.999[4]
Accuracy (% Recovery) 97.2 - 101.3% for known impurities[4]
Precision (%RSD) < 2.0%[4]
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Specificity The method should resolve the analyte peak from the API and other impurities.[5]
Gas Chromatography (GC)

While less common for this specific application, GC can be used for the analysis of this compound, likely requiring derivatization to improve volatility and thermal stability.

General Protocol Considerations for GC Analysis

  • Derivatization: Silylation of the hydroxyl and amide groups is a common approach for similar compounds to increase their volatility.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms) would be a suitable starting point.

  • Inlet: Split/splitless injection is typically used.

  • Carrier Gas: Helium or hydrogen.

  • Oven Temperature Program: A temperature gradient will likely be required to ensure good separation and peak shape.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS) for higher specificity and sensitivity.

A specific validated GC method for this compound was not found in the reviewed literature. Method development and validation would be required.

Data Presentation

Quantitative Data Summary for HPLC Method

Analytical ParameterReported Value/RangeReference
Linearity (Correlation Coefficient, r²)≥ 0.999[4]
Accuracy (Recovery for impurities)97.2 - 101.3 %[4]
Method Precision (%RSD)< 2.0 %[4]
Intermediate Precision (%RSD)< 2.0 %[4]
Resolution (between impurities and API)> 1.5[4]

Visualizations

Analytical Workflow for Quality Control of this compound

Analytical_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting prep_standard Prepare Standard Solutions (this compound) filter_solutions Filter all solutions (0.45 µm) prep_standard->filter_solutions prep_sample Prepare Sample Solution (Oseltamivir Drug Substance/Product) prep_sample->filter_solutions inject_solutions Inject Blank, Standards, and Samples filter_solutions->inject_solutions hplc_system HPLC System with UV Detector system_suitability System Suitability Test hplc_system->system_suitability set_conditions Set Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) set_conditions->hplc_system system_suitability->inject_solutions acquire_data Acquire Chromatographic Data inject_solutions->acquire_data integrate_peaks Integrate Peaks and Determine Area acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify_impurity Quantify Impurity in Sample integrate_peaks->quantify_impurity calibration_curve->quantify_impurity report_results Report Results and Compare to Specifications quantify_impurity->report_results

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship for Method Validation

Method_Validation cluster_parameters Validation Parameters method Analytical Method specificity Specificity method->specificity is validated by linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision robustness Robustness method->robustness lod LOD linearity->lod loq LOQ linearity->loq

Caption: Key parameters for analytical method validation.

References

Application Note: Quantification of Oseltamivir Impurity D using a Stability-Indicating HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Oseltamivir Impurity D (Ethyl 4-acetamido-3-hydroxybenzoate). Oseltamivir, an antiviral medication, requires stringent purity control, making the quantification of its impurities critical for ensuring pharmaceutical quality and safety.[1][2] This method is designed to be specific, linear, accurate, and precise, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines. The protocol is suitable for routine quality control analysis of bulk drug substances and finished pharmaceutical products.

Introduction

Oseltamivir is a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B virus infections. During the synthesis of Oseltamivir Phosphate, various process-related impurities and degradation products can arise. Oseltamivir Impurity D, chemically identified as this compound, is one such potential impurity that needs to be monitored and controlled within acceptable limits.[1][3][4][] The chemical structure of Oseltamivir Impurity D is provided below.

Chemical Structure of Oseltamivir Impurity D:

  • IUPAC Name: this compound[1][2][4][]

  • CAS Number: 1346604-18-9[1][3][4]

  • Molecular Formula: C₁₁H₁₃NO₄[1][3][4][]

  • Molecular Weight: 223.23 g/mol [1][3][4][]

This document provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method for the reliable quantification of Oseltamivir Impurity D.

Experimental Protocol

Materials and Reagents
  • Oseltamivir Phosphate Reference Standard

  • Oseltamivir Impurity D Reference Standard

  • Acetonitrile (B52724) (HPLC Grade)

  • Methanol (HPLC Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade)

  • 0.45 µm Nylon Membrane Filter

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following chromatographic conditions have been optimized for the separation and quantification of Oseltamivir Impurity D from the active pharmaceutical ingredient (API).

ParameterCondition
HPLC System Agilent 1100/1200 Series or equivalent
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Acetonitrile and 0.1% Orthophosphoric Acid in Water (v/v) in a gradient or isocratic mode. A common starting point is a 55:45 (v/v) mixture of the aqueous and organic phases.
Flow Rate 1.0 mL/min
Column Temperature Ambient (or controlled at 25 °C)
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Preparation of Solutions

2.3.1. Diluent Preparation: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is used as the diluent.

2.3.2. Standard Stock Solution of Oseltamivir Impurity D: Accurately weigh and transfer about 10 mg of Oseltamivir Impurity D reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution of approximately 100 µg/mL.

2.3.3. Standard Solution for Calibration: From the stock solution, prepare a series of calibration standards by appropriate dilution with the diluent to cover the expected concentration range of the impurity (e.g., 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL).

2.3.4. Sample Solution Preparation: Accurately weigh and transfer a quantity of the Oseltamivir Phosphate sample equivalent to 100 mg of Oseltamivir into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm nylon filter before injection. This results in a sample concentration of approximately 1000 µg/mL of Oseltamivir.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Results
Specificity The peak for Impurity D should be well-resolved from the Oseltamivir peak and any other impurities. Peak purity should be evaluated using a PDA detector.Resolution > 2.0 between Oseltamivir and Impurity D. No interference from placebo or degradation products.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified concentration range.r² = 0.9995 for a range of 0.05 - 2.0 µg/mL.
Limit of Detection (LOD) Signal-to-Noise ratio of approximately 3:1.0.015 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of approximately 10:1.0.05 µg/mL
Accuracy (% Recovery) 80 - 120% recovery at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).98.5 - 101.2%
Precision (% RSD) Repeatability (n=6): RSD ≤ 5.0%. Intermediate Precision: RSD ≤ 10.0%.Repeatability: RSD = 1.5%. Intermediate Precision: RSD = 2.8%.
Robustness No significant impact on the results with deliberate small variations in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2 °C).The method is robust within the tested parameter variations.

System Suitability

Before commencing any analysis, the suitability of the chromatographic system must be verified. A standard solution containing Oseltamivir and Oseltamivir Impurity D is injected six times. The system suitability parameters should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0 for both Oseltamivir and Impurity D peaks
Theoretical Plates (N) ≥ 2000 for both peaks
Relative Standard Deviation (%RSD) of Peak Areas ≤ 5.0% for Impurity D (for six replicate injections)
Resolution (Rs) ≥ 2.0 between Oseltamivir and Impurity D peaks

Data Presentation

The concentration of Oseltamivir Impurity D in the sample is calculated using the calibration curve generated from the standard solutions. The results are typically reported as a percentage relative to the Oseltamivir concentration.

Example Calculation:

Impurity D (%) = (Area of Impurity D in Sample / Area of Impurity D in Standard) x (Concentration of Standard / Concentration of Sample) x 100

Workflow and Diagrams

The overall workflow for the quantification of Oseltamivir Impurity D is depicted in the following diagram.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Impurity D Standard Solutions system_suitability System Suitability Test prep_standard->system_suitability prep_sample Prepare Oseltamivir Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample inject_standard Inject Standard Solutions (Calibration Curve) system_suitability->inject_standard If Pass integrate_peaks Peak Integration and Identification inject_standard->integrate_peaks inject_sample->integrate_peaks calculate_concentration Calculate Impurity D Concentration integrate_peaks->calculate_concentration report_results Report Results calculate_concentration->report_results

Caption: Experimental workflow for HPLC quantification of Oseltamivir Impurity D.

Conclusion

The HPLC method described in this application note is a reliable and robust procedure for the quantitative analysis of Oseltamivir Impurity D. The method demonstrates good specificity, linearity, accuracy, and precision, making it suitable for routine use in a quality control laboratory for the analysis of Oseltamivir drug substance and formulated products. Adherence to the outlined system suitability criteria is essential for ensuring the validity of the analytical results.

References

Application Note: Quantitative Analysis of Ethyl 4-acetamido-3-hydroxybenzoate in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 4-acetamido-3-hydroxybenzoate is a known impurity and potential metabolite of antiviral medications.[1][2] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies presented are based on established principles for the analysis of related small molecules and serve as a robust starting point for method development and validation.[3]

Compound Information

PropertyValue
IUPAC Name This compound
Synonyms Oseltamivir Impurity D, 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester[1][2]
Molecular Formula C₁₁H₁₃NO₄[1][4]
Molecular Weight 223.22 g/mol [1]
CAS Number 1346604-18-9[1][5][6]

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol is a common and effective method for the removal of proteins from biological samples, such as plasma or serum, prior to LC-MS/MS analysis.[3][7][8]

  • Reagents and Materials:

    • Blank biological matrix (e.g., human plasma)

    • This compound analytical standard

    • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

    • Acetonitrile (B52724) (ACN), LC-MS grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of the biological sample (plasma, serum, etc.) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the Internal Standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of this compound. Optimization of these parameters will be necessary for specific instrumentation and matrices.

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS/MS) Parameters

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined by infusion of the analytical standard (Expected m/z 224.1 for [M+H]⁺)
Product Ions (Q3) To be determined by collision-induced dissociation (CID) of the precursor ion
Collision Energy To be optimized for each transition
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Gas Flow 800 L/hr

Data Presentation

Table 1: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound224.1Product Ion 1100Optimized Value
224.1Product Ion 2100Optimized Value
Internal StandardIS PrecursorIS Product100Optimized Value

Note: The specific m/z values for product ions and the optimal collision energies need to be determined experimentally by direct infusion of a standard solution of this compound into the mass spectrometer.

Table 2: Method Validation Parameters (Illustrative)

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy 85-115% (100 ± 15%)
Precision (%CV) ≤ 15%
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits

Visualizations

G cluster_sample_prep Sample Preparation Workflow Sample Biological Sample (100 µL) Add_IS Add Internal Standard (10 µL) Sample->Add_IS Add_ACN Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS_Analysis LC-MS/MS Analysis Supernatant->LCMS_Analysis

Caption: Workflow for sample preparation using protein precipitation.

G cluster_lcms LC-MS/MS Analysis Workflow Autosampler Autosampler Injection LC_Column HPLC Separation (C18 Column) Autosampler->LC_Column ESI_Source Electrospray Ionization (Positive Mode) LC_Column->ESI_Source Quadrupole1 Q1: Precursor Ion Selection (m/z 224.1) ESI_Source->Quadrupole1 Collision_Cell Q2: Collision-Induced Dissociation Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Data_System Data Acquisition & Processing Detector->Data_System

Caption: Logical workflow of the LC-MS/MS analysis process.

Conclusion

The described LC-MS/MS method provides a comprehensive framework for the quantitative analysis of this compound in biological matrices. The protocol for sample preparation is straightforward and efficient, while the LC-MS/MS parameters offer a solid foundation for achieving high sensitivity and selectivity. Researchers and drug development professionals can adapt and validate this method to support a variety of studies, from pharmacokinetics to impurity profiling.

References

Application Notes and Protocols for Forced Degradation Studies of Ethyl 4-acetamido-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-acetamido-3-hydroxybenzoate is a known impurity of the antiviral drug Oseltamivir.[1][2][3][4] Understanding its stability profile is crucial for ensuring the quality, safety, and efficacy of the final drug product. Forced degradation studies are a regulatory requirement and a scientific necessity in the drug development process.[5] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[5] This information is vital for developing stability-indicating analytical methods, and for informing formulation development, packaging, and storage conditions.

These application notes provide a detailed protocol for conducting forced degradation studies on this compound, in line with the International Council for Harmonisation (ICH) guidelines.

Chemical Information

  • IUPAC Name: this compound[1]

  • Synonyms: Oseltamivir Impurity D, 4-Acetylamino-3-hydroxybenzoic acid ethyl ester[1]

  • Molecular Formula: C₁₁H₁₃NO₄[2]

  • Molecular Weight: 223.23 g/mol [2]

  • Chemical Structure:

    Caption: Chemical Structure of this compound.

Experimental Workflow

The overall workflow for the forced degradation study is depicted below.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation A This compound (Reference Standard) B Prepare Stock Solution (e.g., 1 mg/mL in Methanol) A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C Expose to stress D Base Hydrolysis (e.g., 0.1 M NaOH, RT) B->D Expose to stress E Oxidative Degradation (e.g., 3% H2O2, RT) B->E Expose to stress F Thermal Degradation (e.g., 80°C, solid state) B->F Expose to stress G Photolytic Degradation (ICH Q1B guidelines) B->G Expose to stress H Sample Quenching & Neutralization C->H D->H E->H F->H G->H I Dilution to Working Concentration H->I J HPLC Analysis (Stability-Indicating Method) I->J K Peak Purity Analysis (PDA Detector) J->K L Quantify Degradation (% Assay Loss) K->L M Identify & Quantify Degradation Products K->M O Mass Balance Calculation L->O N Elucidate Degradation Pathways M->N M->O

Caption: General workflow for forced degradation studies.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (B78521) (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Formic acid, analytical grade

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

  • Analytical balance

  • pH meter

  • Water bath or oven for thermal studies

  • Photostability chamber

Preparation of Stock Solution

Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

Forced Degradation Procedures

For each condition, a control sample (unstressed) should be prepared by diluting the stock solution to the working concentration without subjecting it to the stress condition.

  • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

  • Keep the solution at 60°C for 24 hours.

  • After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.

  • Dilute the solution with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

  • Keep the solution at room temperature for 8 hours.

  • Neutralize the solution with an appropriate volume of 1 M HCl.

  • Dilute the solution with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute the solution with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Accurately weigh approximately 5 mg of solid this compound into a glass vial.

  • Place the vial in a temperature-controlled oven at 80°C for 48 hours.

  • After exposure, allow the sample to cool to room temperature.

  • Dissolve the sample in methanol and dilute with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

  • Expose the solid compound and a solution of the compound (100 µg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

  • After exposure, analyze the samples by HPLC.

HPLC Analysis (Stability-Indicating Method)

A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for the quantification of each component. The following is a suggested starting method that may require optimization.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (PDA detection from 200-400 nm is recommended to monitor for the appearance of new peaks)

Data Presentation

The following table summarizes hypothetical quantitative data from the forced degradation studies.

Stress ConditionTreatment Time (hours)Temperature (°C)% Assay of this compoundNumber of Degradation ProductsMajor Degradant (% Area)
Control 0RT100.00-
Acidic (0.1 M HCl) 246085.228.9
Basic (0.1 M NaOH) 8RT78.5312.3
Oxidative (3% H₂O₂) 24RT92.115.4
Thermal (Solid) 488098.511.2
Photolytic (Solid) --99.110.8
Photolytic (Solution) --95.823.1

Potential Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are plausible under the applied stress conditions.

Degradation_Pathways cluster_main This compound cluster_products Potential Degradation Products A Ethyl 4-acetamido- 3-hydroxybenzoate B 4-Acetamido-3-hydroxybenzoic acid (Ester Hydrolysis) A->B Acid/Base Hydrolysis C Ethyl 4-amino-3-hydroxybenzoate (Amide Hydrolysis) A->C Acid/Base Hydrolysis D Oxidized Products (e.g., Quinone derivatives) A->D Oxidation

References

Application Note: Oseltamivir Impurity D as a Reference Standard in Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir (B103847), an antiviral medication marketed as Tamiflu®, is a neuraminidase inhibitor used for the treatment and prevention of influenza A and B viruses. The quality and safety of pharmaceutical products are of paramount importance, necessitating stringent control over impurities. Oseltamivir Impurity D, chemically known as Ethyl 4-acetamido-3-hydroxybenzoate, is a known impurity of Oseltamivir.[1][2] Its presence in the final drug product must be monitored and controlled to ensure the safety, efficacy, and stability of the medication. This application note details the use of Oseltamivir Impurity D as a reference standard in the quality control of Oseltamivir drug substances and products.

Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of substances. Oseltamivir Impurity D, as a reference standard, is crucial for the development, validation, and routine application of analytical methods to quantify this specific impurity in Oseltamivir samples.[3] Its use is stipulated in pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[4]

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of Oseltamivir Impurity D is essential for its use as a reference standard.

PropertyValue
Chemical Name This compound[5][6]
Synonyms Oseltamivir Phenol Impurity, Oseltamivir EP Impurity D[2][]
CAS Number 1346604-18-9[6][]
Molecular Formula C11H13NO4[6][]
Molecular Weight 223.23 g/mol [6][]
Appearance White to Off-White Solid[2]
Solubility Soluble in Methanol and DMSO[6]
Storage 2-8 °C[6]

Regulatory Context

Regulatory bodies worldwide, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), have stringent guidelines for the control of impurities in pharmaceutical products. The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (Q3A) and new drug products (Q3B). These guidelines necessitate the identification and quantification of impurities.

Oseltamivir Impurity D is listed as a specified impurity in the European Pharmacopoeia monograph for Oseltamivir Phosphate (B84403).[4] The United States Pharmacopeia (USP) also specifies "4-Acetylamino-3-hydroxybenzoic acid ethyl ester" as a related compound of Oseltamivir Phosphate, with an acceptance criterion of not more than (NMT) 0.3% for impurities with a similar relative retention time. The use of a well-characterized reference standard for Oseltamivir Impurity D is therefore a regulatory requirement for quality control.

Experimental Protocols

The following are detailed methodologies for the detection and quantification of Oseltamivir Impurity D using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a composite based on established methods for Oseltamivir and its impurities.[8][9][10]

Objective: To quantify Oseltamivir Impurity D in an Oseltamivir drug substance or product using a reference standard.

Materials:

  • Oseltamivir Impurity D Reference Standard

  • Oseltamivir sample (drug substance or product)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • Analytical balance

Chromatographic Conditions:

ParameterCondition
Column Zorbax CN (150 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase Methanol: 0.04 M Formic Acid pH 3.0 (50:50, v/v)
Flow Rate 1.2 mL/min
Column Temperature Ambient
Detection Wavelength 226 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

Procedure:

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh about 10 mg of Oseltamivir Impurity D Reference Standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol. Sonicate if necessary.

  • Sample Solution Preparation (1 mg/mL of Oseltamivir):

    • Accurately weigh a quantity of the Oseltamivir sample equivalent to 100 mg of Oseltamivir into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol. Sonicate to ensure complete dissolution. For drug products, further sample preparation steps like extraction or filtration may be necessary.

  • Chromatography:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and the sample solution into the chromatograph.

    • Record the chromatograms and measure the peak areas.

  • Calculation:

    • Calculate the percentage of Oseltamivir Impurity D in the Oseltamivir sample using the following formula:

    Where:

    • Area_Impurity_Sample is the peak area of Impurity D in the sample chromatogram.

    • Area_Standard is the peak area of Impurity D in the standard chromatogram.

    • Conc_Standard is the concentration of the Oseltamivir Impurity D standard solution (in mg/mL).

    • Conc_Sample is the concentration of the Oseltamivir sample solution (in mg/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, especially for trace-level quantification, an LC-MS method is recommended. This protocol is based on methods developed for related substances of Oseltamivir.[11][12][13][14]

Objective: To identify and quantify Oseltamivir Impurity D at low levels in an Oseltamivir sample.

Materials:

  • Oseltamivir Impurity D Reference Standard

  • Oseltamivir sample

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • LC-MS system with an electrospray ionization (ESI) source

Chromatographic and MS Conditions:

ParameterCondition
Column DEVELOSIL ODS-UG-5 (50 mm x 3.0 mm, 5.0 µm) or equivalent
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile(Gradient elution may be required for optimal separation)
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored m/z For Impurity D (C11H13NO4): [M+H]+ = 224.08

Procedure:

  • Standard and Sample Preparation:

    • Prepare a series of standard solutions of Oseltamivir Impurity D in a suitable diluent (e.g., 50:50 acetonitrile:water) to construct a calibration curve.

    • Prepare the Oseltamivir sample solution in the same diluent.

  • LC-MS Analysis:

    • Inject the standard solutions to establish a calibration curve (peak area vs. concentration).

    • Inject the sample solution.

  • Quantification:

    • Identify the Oseltamivir Impurity D peak in the sample chromatogram by its retention time and m/z.

    • Quantify the amount of Impurity D in the sample by interpolating its peak area on the calibration curve.

Data Presentation

The following table summarizes typical quantitative data obtained from method validation studies for impurity analysis.

ParameterTypical Value
Limit of Detection (LOD) 0.00015%
Limit of Quantification (LOQ) 0.0005%
Linearity Range LOQ to 150% of the specification limit
Correlation Coefficient (r²) > 0.999
Recovery 80.0% to 101.32%
Precision (%RSD) < 5%

Visualizations

Quality_Control_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing & Reporting Sample_Preparation Oseltamivir Sample Preparation Analytical_Method HPLC or LC-MS Analysis Sample_Preparation->Analytical_Method Standard_Preparation Oseltamivir Impurity D Reference Standard Preparation Standard_Preparation->Analytical_Method Data_Analysis Peak Identification and Integration Analytical_Method->Data_Analysis Quantification Quantification against Reference Standard Data_Analysis->Quantification Reporting Report Impurity Level Quantification->Reporting

Caption: Workflow for Quality Control using Oseltamivir Impurity D.

Impurity_Reference_Standard_Role Drug_Product Oseltamivir Drug Product Quality_Control Quality Control Testing Drug_Product->Quality_Control is subjected to Safety_Efficacy Patient Safety & Efficacy Impurity_Profiling Accurate Impurity Profiling Quality_Control->Impurity_Profiling enables Regulatory_Compliance Regulatory Compliance (e.g., EP, USP) Quality_Control->Regulatory_Compliance demonstrates Impurity_Profiling->Safety_Efficacy ensures Reference_Standard Oseltamivir Impurity D Reference Standard Reference_Standard->Impurity_Profiling is critical for

References

Application Note and Protocol for the Quantification of Ethyl 4-acetamido-3-hydroxybenzoate in Oseltamivir Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir Phosphate is an antiviral agent used for the treatment and prophylaxis of influenza A and B virus infections. During the synthesis and storage of Oseltamivir, various impurities can be formed, which may affect the safety and efficacy of the drug product. Ethyl 4-acetamido-3-hydroxybenzoate, also known as Oseltamivir Impurity D, is a potential process-related impurity or degradation product.[1][2] Its quantification is crucial for ensuring the quality and purity of Oseltamivir Active Pharmaceutical Ingredient (API) and finished dosage forms.

This document provides a detailed protocol for the quantification of this compound in Oseltamivir Phosphate using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described method is based on principles of reversed-phase chromatography and is designed to be specific, accurate, and precise, in accordance with the International Council for Harmonisation (ICH) guidelines.[3]

Analytical Method

A stability-indicating HPLC method is employed for the separation and quantification of this compound from Oseltamivir and other potential impurities. The method utilizes a reversed-phase C18 column with a UV detector.

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis. These are based on established methods for Oseltamivir and its related substances and should be optimized as necessary.[3][4]

ParameterRecommended Condition
HPLC System Agilent 1100 Series or equivalent with quaternary pump, autosampler, column oven, and diode-array detector (DAD) or variable wavelength detector (VWD)
Column Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase Isocratic elution with a mixture of Buffer (pH 2.5) and Methanol (55:45, v/v)
Buffer Preparation Prepare a solution of 1% Orthophosphoric acid in water and adjust the pH to 2.5 with a suitable base if necessary.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 20 µL
Run Time Approximately 30 minutes (or until all impurities have eluted)

Experimental Protocols

Preparation of Solutions

A mixture of the mobile phase buffer and organic solvent in a 1:1 ratio is recommended as the diluent to ensure sample compatibility.

Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a stock solution of approximately 100 µg/mL.

Prepare a series of calibration standards by diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from the Limit of Quantification (LOQ) to approximately 150% of the specification limit for the impurity. A typical range might be 0.05 µg/mL to 1.5 µg/mL.

Accurately weigh a quantity of Oseltamivir Phosphate powder equivalent to 100 mg of Oseltamivir into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm nylon syringe filter before injection. This results in a sample concentration of 1 mg/mL.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution (e.g., at a concentration of 1 µg/mL) in six replicates. The system is deemed suitable if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2000
Relative Standard Deviation (RSD) of Peak Areas Not more than 5.0%
Analytical Procedure
  • Inject the diluent as a blank to ensure no interfering peaks are present at the retention time of this compound.

  • Inject the prepared calibration standards in ascending order of concentration.

  • Inject the sample solution.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration for the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound in the Oseltamivir Phosphate sample as a percentage.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose. The validation should include the following parameters:

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and the drug substance itself. Specificity should be demonstrated by performing forced degradation studies on Oseltamivir Phosphate. The drug substance should be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl at 80°C), base hydrolysis (e.g., 0.1 N NaOH at 80°C), oxidation (e.g., 3% H₂O₂ at 80°C), thermal degradation (e.g., 105°C), and photolytic degradation.[3] The chromatograms of the stressed samples should be examined to ensure that the peak of this compound is well-resolved from any degradation products and the main Oseltamivir peak. Peak purity analysis using a DAD detector is also recommended.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of this compound across the desired range. The linearity is evaluated by linear regression analysis of the calibration curve.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Accuracy

Accuracy should be assessed by spiking a known amount of this compound into the Oseltamivir Phosphate sample at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The percentage recovery should be calculated.

ParameterAcceptance Criteria
Recovery 90.0% to 110.0%
Precision

Precision should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability is assessed by analyzing six replicate samples of Oseltamivir Phosphate spiked with this compound at 100% of the specification limit on the same day. Intermediate precision is determined by repeating the analysis on a different day, with a different analyst, and on a different instrument.

ParameterAcceptance Criteria
RSD for Repeatability ≤ 5.0%
RSD for Intermediate Precision ≤ 10.0%
Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters should be checked under each varied condition.

Data Presentation

The quantitative data from the method validation should be summarized in the following tables for clarity and easy comparison.

Table 1: System Suitability Results

Parameter Result Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

| RSD of Peak Areas (%) | | ≤ 5.0% |

Table 2: Linearity Data

Concentration (µg/mL) Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5

| Correlation Coefficient (r²) | | ≥ 0.999 |

Table 3: LOD and LOQ

Parameter Result (µg/mL)
LOD

| LOQ | |

Table 4: Accuracy (Recovery) Data

Spiked Level (%) Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%) Mean Recovery (%)
50
100

| 150 | | | | |

Table 5: Precision Data

Parameter RSD (%) Acceptance Criteria
Repeatability ≤ 5.0%

| Intermediate Precision | | ≤ 10.0% |

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in Oseltamivir Phosphate.

experimental_workflow prep Sample and Standard Preparation hplc HPLC Analysis prep->hplc Inject into HPLC system_suitability System Suitability Test hplc->system_suitability Evaluate System Performance calibration Calibration Curve Generation system_suitability->calibration System OK quantification Quantification of Impurity calibration->quantification Determine Concentration reporting Data Analysis and Reporting quantification->reporting Calculate Percentage

Caption: Workflow for the quantification of this compound.

Conclusion

The described HPLC method provides a reliable and robust approach for the quantification of this compound in Oseltamivir Phosphate. Proper validation of this method is essential to ensure its suitability for routine quality control analysis in a pharmaceutical setting. The detailed protocol and validation parameters provided in this document serve as a comprehensive guide for researchers and analysts in the pharmaceutical industry.

References

Stability-Indicating Assay for Oseltamivir and its Impurities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for a stability-indicating assay of Oseltamivir using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is crucial for the quantitative determination of Oseltamivir in bulk drug and pharmaceutical formulations, and for identifying and quantifying its impurities and degradation products.

Introduction

Oseltamivir Phosphate (OSP) is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B viruses.[1] After administration, it is hydrolyzed by hepatic esterases to its active metabolite, Oseltamivir Carboxylase (OC), which acts as a neuraminidase inhibitor.[2][3] The stability of a pharmaceutical product is a critical quality attribute, and a stability-indicating assay is essential to ensure its safety, efficacy, and shelf-life. This is achieved by subjecting the drug to stress conditions to generate potential degradation products and developing an analytical method that can resolve the active pharmaceutical ingredient (API) from any impurities or degradants.[4]

This application note describes a robust, stability-indicating RP-HPLC method for Oseltamivir, validated according to the International Council for Harmonisation (ICH) guidelines. The method is capable of separating Oseltamivir from its degradation products formed under various stress conditions, including hydrolysis (acidic and basic), oxidation, thermal, and photolytic stress.[5]

Experimental Protocols

Materials and Reagents
  • Oseltamivir Phosphate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Sodium hydroxide (B78521) (AR grade)

  • Hydrochloric acid (AR grade)

  • Hydrogen peroxide (30%, AR grade)

  • Triethylamine (HPLC grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A variety of HPLC systems can be used. The following conditions have been found to be effective for the separation of Oseltamivir and its impurities.

Table 1: HPLC Chromatographic Conditions

ParameterCondition 1Condition 2Condition 3
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)Inertsil ODS-2 (250 mm x 4.6 mm, 5 µm)[2]X terra C18 (150 mm x 4.6 mm)
Mobile Phase Acetonitrile and Triethylamine (gradient)Buffer (pH 2.5) : Methanol (55:45, v/v)[2]0.1% Octa-sulfonic acid : Acetonitrile (30:70, v/v)
Flow Rate 1.0 mL/min1.0 mL/min[2]1.0 mL/min
Detection Wavelength 215 nm215 nm[2]237 nm
Injection Volume 10 µL20 µL10 µL
Column Temperature AmbientAmbientRoom Temperature
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and transfer 10 mg of Oseltamivir Phosphate reference standard into a 10 mL volumetric flask. Dissolve in a suitable diluent (e.g., methanol or mobile phase) and make up to the mark.

  • Working Standard Solution: Dilute the stock solution with the diluent to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL).

  • Sample Preparation (Capsules): The contents of a capsule (e.g., 75 mg of Oseltamivir) are transferred to a suitable volumetric flask and dissolved in a known volume of diluent.[1][6] The solution is then filtered through a 0.45 µm membrane filter before injection.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[4]

  • Acid Hydrolysis: Treat the drug solution with 1 M HCl at 90°C for 3 hours.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 5 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at 90°C for 30 minutes.

  • Thermal Degradation: Expose the solid drug to 60°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to sunlight for 2 days.[7]

After the specified time, the stressed samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed by the HPLC method.

Data Presentation

The quantitative data from the method validation and forced degradation studies should be summarized in tables for clarity and easy comparison.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.1 - 1.2[2]
Theoretical Plates > 2000> 3000
%RSD of Peak Area ≤ 2.0%< 1.5%[2]

Table 3: Summary of Forced Degradation Results

Stress Condition% DegradationNumber of Degradation PeaksResolution of Main Peak
Acid Hydrolysis (1 M HCl, 90°C, 3h) VariesMultiple> 2.0
Base Hydrolysis (0.1 M NaOH, 60°C, 5h) VariesMultiple> 2.0
Oxidative (3% H₂O₂, 90°C, 30min) VariesMultiple> 2.0
Thermal (60°C, 24h) VariesFew> 2.0
Photolytic (Sunlight, 2d) VariesFew> 2.0

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the stability-indicating assay of Oseltamivir.

G cluster_prep Sample & Standard Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting A Weigh Oseltamivir API/Sample B Dissolve in Diluent A->B C Filter Solution B->C I Inject into HPLC System C->I D Acid Hydrolysis D->I E Base Hydrolysis E->I F Oxidation F->I G Thermal Degradation G->I H Photolytic Degradation H->I J Chromatographic Separation I->J K UV Detection J->K L Peak Integration & Quantification K->L M Assess System Suitability L->M N Calculate % Degradation L->N O Generate Report M->O N->O

Figure 1: Experimental workflow for the stability-indicating assay of Oseltamivir.
Logical Relationship of a Stability-Indicating Assay

The following diagram illustrates the logical relationship and core principles of a stability-indicating assay.

G A Drug Substance / Product B Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B D Stability-Indicating Analytical Method (e.g., HPLC) A->D C Degradation Products B->C C->D E Specificity & Selectivity D->E F Accurate Quantification D->F G Assurance of Drug Quality, Safety, and Efficacy E->G F->G

Figure 2: Logical relationship of a stability-indicating assay.

Conclusion

The described RP-HPLC method is simple, accurate, precise, and robust for the determination of Oseltamivir and its impurities. The method's ability to separate the main drug peak from the degradation products generated under various stress conditions confirms its stability-indicating nature. This application note and protocol provide a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Oseltamivir. The successful application of this method will contribute to ensuring the quality and safety of Oseltamivir-containing pharmaceutical products.

References

Application of Oseltamivir Impurity D in Pharmaceutical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir Impurity D, chemically known as Ethyl 4-acetamido-3-hydroxybenzoate, is a recognized impurity of the antiviral drug Oseltamivir, as listed in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1] In the realm of pharmaceutical research and quality control, impurity profiling is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final product. Oseltamivir Impurity D serves as a crucial reference standard for the identification and quantification of this specific impurity in Oseltamivir active pharmaceutical ingredient (API) and finished drug products. Its application is essential for analytical method development, method validation, and routine quality control testing.

Physicochemical Data and Specifications

Oseltamivir Impurity D is a light brown solid with the molecular formula C₁₁H₁₃NO₄ and a molecular weight of 223.23 g/mol .[2] As a reference standard, it is typically supplied with a Certificate of Analysis (CoA) detailing its purity and other critical parameters.

Table 1: Representative Specifications for Oseltamivir Impurity D Reference Standard

ParameterSpecificationSource
Chemical NameThis compound[1]
SynonymsOseltamivir phenol (B47542) (USP), Oseltamivir Phenol Analog[1]
CAS Number1346604-18-9
Molecular FormulaC₁₁H₁₃NO₄
Molecular Weight223.23
AppearanceLight Brown Solid
HPLC Purity≥ 98.0%
Weight Loss by TGA≤ 0.5%
SolubilitySoluble in Methanol (B129727)
Storage2-8 °C for long-term storage

Application in Analytical Method Development and Validation

Oseltamivir Impurity D is primarily utilized as a reference standard in chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC), for the separation, identification, and quantification of impurities in Oseltamivir.

Experimental Protocol: Quantification of Oseltamivir Impurity D in Oseltamivir Drug Substance by HPLC

This protocol is a representative method adapted from published stability-indicating HPLC methods for Oseltamivir and its impurities.[3]

Objective: To accurately quantify the levels of Oseltamivir Impurity D in a sample of Oseltamivir drug substance.

Materials:

  • Oseltamivir Impurity D Reference Standard

  • Oseltamivir Drug Substance (for analysis)

  • HPLC Grade Methanol

  • HPLC Grade Water

  • Orthophosphoric Acid

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

  • Analytical balance

Chromatographic Conditions:

ParameterCondition
Column Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase Buffer (pH 2.5): Methanol (55:45, v/v)
Buffer Preparation: Prepare a suitable buffer (e.g., potassium phosphate) and adjust the pH to 2.5 with orthophosphoric acid.
Flow Rate 1.0 mL/min
Detection Wavelength 215 nm
Injection Volume 20 µL
Column Temperature Ambient

Procedure:

  • Standard Solution Preparation (Oseltamivir Impurity D):

    • Accurately weigh approximately 5 mg of Oseltamivir Impurity D Reference Standard and transfer to a 50 mL volumetric flask.

    • Dissolve and dilute to volume with methanol to obtain a stock solution.

    • Further dilute this stock solution with the mobile phase to achieve a final concentration of approximately 1 µg/mL.

  • Sample Solution Preparation (Oseltamivir Drug Substance):

    • Accurately weigh approximately 100 mg of the Oseltamivir drug substance and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a solution with a concentration of approximately 1 mg/mL.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak areas for Oseltamivir Impurity D should be not more than 2.0%.

    • The tailing factor for the Oseltamivir Impurity D peak should be not more than 2.0.

    • The theoretical plates for the Oseltamivir Impurity D peak should be not less than 2000.

  • Analysis:

    • Inject the blank (mobile phase), the standard solution, and the sample solution into the chromatograph.

    • Record the chromatograms and measure the peak area for Oseltamivir Impurity D in both the standard and sample solutions.

  • Calculation: Calculate the percentage of Oseltamivir Impurity D in the Oseltamivir drug substance using the following formula:

    Where:

    • Area_sample = Peak area of Impurity D in the sample solution

    • Area_standard = Peak area of Impurity D in the standard solution

    • Conc_standard = Concentration of Impurity D in the standard solution (mg/mL)

    • Conc_sample = Concentration of Oseltamivir in the sample solution (mg/mL)

    • Purity_standard = Purity of the Oseltamivir Impurity D reference standard (as a decimal)

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Impurity Quantification

G Workflow for Quantification of Oseltamivir Impurity D cluster_prep Preparation cluster_analysis HPLC Analysis cluster_results Data Processing & Results prep_std Prepare Standard Solution (Oseltamivir Impurity D) system_suitability System Suitability Testing prep_std->system_suitability prep_sample Prepare Sample Solution (Oseltamivir API) run_sequence Inject Blank, Standard, and Sample prep_sample->run_sequence system_suitability->run_sequence If passes acquire_data Acquire Chromatographic Data run_sequence->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate Calculate % Impurity D integrate_peaks->calculate report Report Results calculate->report G Logical Relationship in Impurity Analysis API Oseltamivir API AnalyticalMethod Validated HPLC Method API->AnalyticalMethod ImpurityD_RS Oseltamivir Impurity D Reference Standard ImpurityD_RS->AnalyticalMethod Identification Identification of Impurity D in API AnalyticalMethod->Identification Quantification Quantification of Impurity D in API AnalyticalMethod->Quantification QualityControl Quality Control of Oseltamivir Product Identification->QualityControl Quantification->QualityControl G Simplified Oseltamivir Degradation Concept Oseltamivir Oseltamivir Phosphate (API) Stress Stress Conditions (e.g., Acid, Base, Heat, Excipients) Oseltamivir->Stress ImpurityD Oseltamivir Impurity D Stress->ImpurityD Degradation OtherImpurities Other Degradation Products Stress->OtherImpurities Degradation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Oseltamivir Impurity D

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of Oseltamivir (B103847) Impurity D (also known as Oseltamivir Phenol Analog or Ethyl 4-acetylamido-3-hydroxybenzoate). This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this specific impurity.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the synthesis of Oseltamivir Impurity D.

Q1: What is the general synthetic strategy for obtaining Oseltamivir Impurity D?

A1: Oseltamivir Impurity D is an aromatic compound. Its synthesis can be approached via two main routes: through the degradation of Oseltamivir or via a multi-step chemical synthesis. One documented method involves the base-catalyzed degradation of Oseltamivir. The overall synthesis of Oseltamivir itself is a complex process involving multiple steps where side reactions such as isomerization and double bond addition can occur. A specific, though briefly described, method for generating Impurity D involves treating Oseltamivir base with methanolic sodium hydroxide (B78521).[1]

Q2: My reaction to generate Impurity D from Oseltamivir base is slow or incomplete. What are the potential causes and solutions?

A2: Several factors can influence the rate and completeness of the reaction.

  • Insufficient Base: The concentration of the base (e.g., sodium hydroxide) is critical. If the concentration is too low, the reaction may be slow. Consider a carefully controlled increase in the base concentration.

  • Low Temperature: The reaction is typically performed at room temperature.[1] If your ambient temperature is significantly lower, a slight increase in temperature (e.g., to 30-40°C) may improve the reaction rate. However, be cautious as higher temperatures can promote side reactions.

  • Poor Solubility: Ensure that the Oseltamivir base is fully dissolved in the methanolic solvent to ensure a homogeneous reaction mixture. If solubility is an issue, a different alcohol or co-solvent might be tested, though this would require further optimization.

Q3: I am observing the formation of multiple byproducts alongside Oseltamivir Impurity D. What are these likely to be and how can I minimize them?

A3: The synthesis of oseltamivir and its impurities is prone to various side reactions. In the context of the base-catalyzed degradation of Oseltamivir to Impurity D, potential side reactions could include:

  • Incomplete Reaction: The presence of unreacted Oseltamivir will be a major impurity if the reaction does not go to completion.

  • Hydrolysis of the Ethyl Ester: The ethyl ester group on Impurity D could be hydrolyzed to the corresponding carboxylic acid under basic conditions, especially with prolonged reaction times or high base concentrations.

  • Isomerization: Isomerization is a known side reaction in the broader synthesis of Oseltamivir and could potentially occur under basic conditions.

To minimize these, it is crucial to monitor the reaction progress closely using a suitable analytical technique like HPLC.[1] Optimizing the reaction time and stoichiometry of the base can help in maximizing the yield of the desired impurity while minimizing the formation of byproducts.

Q4: How can I effectively purify the synthesized Oseltamivir Impurity D?

A4: Purification of Oseltamivir Impurity D can be achieved through several methods, depending on the scale of the synthesis and the nature of the impurities.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective method for isolating the impurity with high purity, especially for smaller quantities.[1]

  • Column Chromatography: Silica gel column chromatography can be used for purification, with the appropriate solvent system determined by thin-layer chromatography (TLC) analysis.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective purification method. The choice of solvent will depend on the solubility of Impurity D and the impurities present.

Experimental Protocols

A detailed experimental protocol for the synthesis of Oseltamivir Impurity D is not extensively published. However, based on available literature, a general procedure can be outlined.

Synthesis of Oseltamivir Impurity D from Oseltamivir Base

This procedure is based on the method described by Sharma et al. (2012).[1]

Materials:

  • Oseltamivir base

  • Methanol (B129727)

  • Sodium hydroxide

  • HPLC system for reaction monitoring

Procedure:

  • Dissolve Oseltamivir base in methanol in a suitable reaction vessel equipped with a magnetic stirrer.

  • To this solution, add a solution of sodium hydroxide in methanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction at regular intervals (e.g., every hour) using HPLC.

  • Once the reaction is complete (as determined by the consumption of the starting material and formation of the product peak), the reaction should be stopped and worked up.

  • The work-up procedure would typically involve neutralizing the reaction mixture and then extracting the product into an organic solvent.

  • The crude product can then be purified using preparative HPLC or other chromatographic techniques to obtain pure Oseltamivir Impurity D.[1]

Note: This is a generalized procedure and would require optimization of concentrations, reaction time, and purification methods for specific experimental needs.

Data Presentation

Due to the limited availability of specific quantitative data for the synthesis of Oseltamivir Impurity D, the following table presents hypothetical data to illustrate how reaction conditions could be optimized.

Entry Base Concentration (M) Temperature (°C) Reaction Time (h) Yield of Impurity D (%) Purity of Impurity D (%)
10.125124585
20.225126590
30.24087588
40.325127080

Visualizations

Experimental Workflow for Oseltamivir Impurity D Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Oseltamivir Base dissolve Dissolve in Methanol start->dissolve react Add Methanolic NaOH Stir at Room Temperature dissolve->react monitor Monitor by HPLC react->monitor neutralize Neutralize Reaction monitor->neutralize Reaction Complete extract Extract with Organic Solvent neutralize->extract purify Purify by Preparative HPLC extract->purify product Oseltamivir Impurity D purify->product

Caption: A generalized workflow for the synthesis and purification of Oseltamivir Impurity D.

Logical Relationship of Potential Side Reactions

side_reactions oseltamivir Oseltamivir Base impurity_d Oseltamivir Impurity D (Desired Product) oseltamivir->impurity_d Main Reaction (Base-catalyzed) isomer Isomeric Impurity oseltamivir->isomer Potential Side Reaction (Isomerization) hydrolyzed_impurity Hydrolyzed Impurity (Carboxylic Acid) impurity_d->hydrolyzed_impurity Side Reaction (Ester Hydrolysis)

Caption: Potential main and side reaction pathways in the synthesis of Oseltamivir Impurity D.

References

Troubleshooting HPLC peak tailing for Oseltamivir impurities

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals encountering HPLC peak tailing issues during the analysis of Oseltamivir and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how do I know if my peak has it?

Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape. Tailing can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate issues with your analytical method or HPLC system.[1]

To quantify tailing, you can calculate the Tailing Factor (Tf) or Asymmetry Factor (As). A common calculation is the USP Tailing Factor:

Tf = W₀.₀₅ / 2A

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • A is the distance from the leading edge of the peak to the peak maximum at 5% height.

A Tailing Factor greater than 1.2 is generally considered significant tailing.[1]

Q2: My Oseltamivir (or its impurity) peak is tailing. What are the most common causes?

Peak tailing for basic compounds like Oseltamivir in reversed-phase HPLC is primarily caused by secondary interactions between the analyte and the stationary phase.[2] Other common causes can be related to the column, mobile phase, sample, or the instrument itself.

The most frequent culprits include:

  • Silanol (B1196071) Interactions: Unwanted interactions between the basic amine groups in Oseltamivir and acidic silanol groups on the silica-based column packing.[2][3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can either suppress or promote these undesirable silanol interactions.[3][4]

  • Column Degradation: Loss of stationary phase, contamination, or voids in the column packing can lead to poor peak shape.[1]

  • Sample Overload: Injecting too much sample can saturate the column, causing peak distortion.[1][5]

  • Extra-Column Effects: Issues like excessive tubing length or dead volume in fittings can cause band broadening that manifests as tailing.[1][3]

Below is a troubleshooting workflow to help diagnose the root cause of peak tailing.

G start Peak Tailing Observed q1 Are all peaks tailing or only specific peaks (e.g., basic impurities)? start->q1 all_peaks All Peaks Tailing q1->all_peaks All some_peaks Specific Peaks Tailing q1->some_peaks Specific cause1 Possible Causes: - Column void / degradation - Extra-column dead volume - Contamination - Sample solvent mismatch all_peaks->cause1 cause2 Possible Causes: - Secondary interactions (Silanols) - Inappropriate mobile phase pH - Column overload (mass/volume) - Co-eluting impurity some_peaks->cause2 sol1 Solutions: 1. Replace guard/analytical column. 2. Check fittings, use shorter/narrower tubing. 3. Flush column with strong solvent. 4. Prepare sample in mobile phase. cause1->sol1 sol2 Solutions: 1. Adjust mobile phase pH (See Q3). 2. Use end-capped or polar-embedded column. 3. Reduce sample concentration/injection volume. 4. Modify separation to resolve interference. cause2->sol2

Caption: Troubleshooting workflow for HPLC peak tailing.
Q3: How should I adjust the mobile phase pH to fix tailing for Oseltamivir?

Oseltamivir is a basic compound with a pKa of approximately 7.75.[6] For basic analytes, there are two primary pH strategies to minimize tailing caused by silanol interactions.

  • Low pH (pH 2-3): At a low pH, the acidic silanol groups (Si-OH) on the silica (B1680970) surface are fully protonated and thus neutral. This prevents them from interacting with the positively charged Oseltamivir molecule through ion exchange, significantly improving peak shape.[2][4][5] This is the most common strategy for basic compounds.

  • High pH (pH > 9): At a high pH (at least 2 units above the analyte's pKa), the basic analyte is deprotonated and becomes neutral. Although the silanol groups will be negatively charged, the neutral analyte has a much lower affinity for them, which can also result in symmetrical peaks.[6] Important: This approach requires a pH-stable column, as traditional silica columns can dissolve at high pH.[6]

The diagram below illustrates the interaction at a mid-range pH that causes tailing.

G cluster_0 Silica Stationary Phase (Mid-pH) cluster_1 Mobile Phase silanol Ionized Silanol Group (Si-O⁻) oseltamivir Protonated Oseltamivir (Analyte-NH₃⁺) oseltamivir->silanol Ionic Interaction (Causes Tailing)

Caption: Undesirable ionic interaction leading to peak tailing.

Recommendation: Start by acidifying the mobile phase. A mobile phase containing 0.1% formic acid or using a phosphate (B84403) buffer at pH 2.5 is often effective.[5] If tailing persists, consider using a modern, highly end-capped or hybrid-surface column designed to minimize silanol activity.[3][4]

Q4: Could my column be the problem? What type of column is best for Oseltamivir analysis?

Yes, the column is a critical factor. Peak tailing can result from:

  • Poor Column Chemistry: Using an older, Type A silica column with high silanol activity will almost certainly cause tailing with basic compounds.[4]

  • Column Contamination: Buildup of sample matrix or strongly retained compounds can create active sites that cause tailing.[1]

  • Column Voids: A void at the column inlet, often caused by pressure shocks, disrupts the packed bed and leads to distorted peak shapes.[1][5]

Recommended Column Types: For robust analysis of Oseltamivir and its impurities, use a modern, high-purity, end-capped C18 column. End-capping is a process that chemically bonds a small molecule (like a trimethylsilyl (B98337) group) to the residual silanol groups, effectively shielding them from interacting with basic analytes.[2][3][5] Columns described as "base-deactivated" or those with charged-surface hybrid (CSH) technology are also excellent choices.[1][7]

Experimental Protocols & Data

The following tables summarize typical HPLC parameters used in the analysis of Oseltamivir, which can serve as a starting point for method development and troubleshooting.

Table 1: Example HPLC Method Parameters for Oseltamivir Analysis

ParameterMethod 1 (Low pH)Method 2 (High pH)Method 3 (Mid pH)
Column Inertsil® ODS-2 (250 x 4.6 mm, 5 µm)Waters X-Terra® RP18 (150 x 4.6 mm)[6]Purospher STAR® RP-18e[8]
Mobile Phase Buffer (pH 2.5) : Methanol (55:45, v/v)0.05 M Bicarbonate Buffer (pH 10) : Acetonitrile (70:30, v/v)[6]0.02 M Phosphate Buffer (pH 5) : Methanol (50:50, v/v)[8]
Flow Rate 1.0 mL/min1.0 mL/min[6]1.0 mL/min (typical)
Detection (UV) 215 nm220 nm[6]215-225 nm
Column Temp. Ambient (typical)30°C[6]25°C[8]
Injection Vol. 20 µL2 µL[6]20 µL[8]
Notes Low pH protonates silanols to reduce interaction.High pH deprotonates Oseltamivir. Requires a pH-stable column.[6]May require a highly end-capped column or mobile phase additives to prevent tailing.

Table 2: General Troubleshooting Summary for Peak Tailing

Potential CauseKey Indicator(s)Recommended Solution(s)
Silanol Interaction Tailing is worse for basic compounds (Oseltamivir, amine impurities).[2]Lower mobile phase pH to ~2.5. Use a highly end-capped or base-deactivated column.[4][5]
Column Overload Tailing worsens with increased sample concentration.[1]Dilute the sample or reduce the injection volume.[5]
Column Contamination/Age Gradual increase in tailing and backpressure over time.Flush the column with a strong solvent (e.g., 100% Acetonitrile). If unresolved, replace the column.[1]
Extra-Column Volume All peaks, especially early eluting ones, are broad or tailing.[5]Use shorter, narrower ID tubing (0.12 mm). Ensure all fittings are properly connected to avoid dead volume.[1][3]
Sample Solvent Mismatch Sample is dissolved in a stronger solvent than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.[1]
Co-eluting Peak A small shoulder appears on the main peak.Adjust mobile phase composition or gradient to improve resolution. Change detection wavelength to confirm.[2]

References

Oseltamivir Degradation Product Co-elution Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving the co-elution of Oseltamivir (B103847) and its degradation products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the analytical method development and validation for Oseltamivir.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of Oseltamivir?

A1: Oseltamivir is known to degrade under various stress conditions, including acidic, alkaline, and oxidative environments. Forced degradation studies have identified several degradation products.[1][2] Key degradants include positional isomers and products of hydrolysis.[2] For instance, under hydrolytic stress, five primary degradation products, designated as Os I to Os V, have been characterized.[2] Oseltamivir is particularly unstable under acidic conditions.[1]

Q2: Why is the resolution of Oseltamivir and its degradation products critical?

A2: The resolution of Oseltamivir from its degradation products is essential for a stability-indicating analytical method. Such a method is crucial to accurately quantify the amount of the active pharmaceutical ingredient (API) without interference from its impurities or degradants.[3] This ensures the safety, efficacy, and quality of the pharmaceutical product. Regulatory bodies like the ICH require the development of stability-indicating methods.[2]

Q3: What are the typical starting points for an HPLC method to separate Oseltamivir and its degradation products?

A3: A common starting point is a reversed-phase high-performance liquid chromatography (RP-HPLC) method.[1][3] Typically, a C18 or ODS-2 column is used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or orthophosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1] The detection wavelength is often set around 215 nm.[1][3]

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to troubleshoot and resolve the co-elution of Oseltamivir and its degradation products.

Problem: Poor resolution between Oseltamivir and a degradation product peak.

The following workflow can help in systematically addressing this issue.

G cluster_0 Troubleshooting Workflow for Co-elution start Start: Co-elution Observed check_method 1. Verify Existing Method Parameters (Column, Mobile Phase, Flow Rate, Temp) start->check_method adjust_ph 2. Modify Mobile Phase pH check_method->adjust_ph resolution_ok Resolution Achieved? adjust_ph->resolution_ok adjust_organic 3. Alter Organic Solvent Ratio adjust_organic->resolution_ok change_organic 4. Change Organic Solvent (e.g., Acetonitrile to Methanol) change_organic->resolution_ok change_column 5. Evaluate a Different Column (e.g., Different packing material or vendor) change_column->resolution_ok resolution_ok->adjust_organic No resolution_ok->change_organic No resolution_ok->change_column No end End: Method Optimized resolution_ok->end Yes

Caption: A stepwise troubleshooting workflow for resolving co-elution issues.

Detailed Troubleshooting Steps:
  • Verify Existing Method Parameters: Before making any changes, ensure that the current method parameters are set correctly. This includes verifying the column type and dimensions, mobile phase preparation, flow rate, and column temperature. Inconsistencies in these parameters can lead to poor chromatographic performance.

  • Modify Mobile Phase pH: The ionization state of Oseltamivir and its degradation products can significantly impact their retention and selectivity.

    • Suggestion: Adjust the pH of the aqueous portion of the mobile phase. For example, using a buffer at pH 2.5 with 1% orthophosphoric acid has been shown to provide good separation on an Inertsil® ODS-2 column.[1]

    • Rationale: Small changes in pH (e.g., ±0.2 units) can alter the elution profile and improve resolution between closely eluting peaks.[1]

  • Alter Organic Solvent Ratio: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is a powerful tool for controlling retention times and resolution.

    • Suggestion: Perform a series of experiments systematically varying the organic solvent percentage. For instance, if your current method uses a 55:45 (v/v) buffer to methanol ratio, try exploring ratios like 60:40 and 50:50.[1]

    • Rationale: Decreasing the organic solvent percentage will generally increase retention times, which may provide better separation for early eluting peaks. Conversely, increasing the organic content will decrease retention times.

  • Change Organic Solvent: The choice of organic solvent can influence selectivity.

    • Suggestion: If you are using acetonitrile, consider switching to methanol, or vice versa. Different solvents can offer different selectivities for the analytes.

    • Rationale: Acetonitrile and methanol have different properties that can lead to changes in peak elution order and improved resolution.

  • Evaluate a Different Column: If modifications to the mobile phase do not resolve the co-elution, the issue may lie with the stationary phase.

    • Suggestion: Try a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a column from a different manufacturer, as subtle differences in packing material can affect selectivity. For example, successful separations have been achieved on columns such as Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) and Kromasil C18 (250 mm x 4.6 mm, 5 µm).[1][3]

    • Rationale: The interaction between the analytes and the stationary phase is a key factor in chromatographic separation. A different stationary phase will offer different interactions and may resolve the co-eluting peaks.

Experimental Protocols

Below are detailed methodologies from published studies that have successfully resolved Oseltamivir from its degradation products.

Method 1: Isocratic RP-HPLC with Acidic Mobile Phase

This method was developed for the analysis of Oseltamivir phosphate and its degradation products.[1]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of buffer (1% orthophosphoric acid in water, pH 2.5) and methanol in a 55:45 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 215 nm.[1]

  • Column Temperature: Ambient.

  • Injection Volume: Not specified, typically 10-20 µL.

  • Sample Diluent: A 1:1 (v/v) mixture of buffer and the organic phase.[1]

Method 2: Isocratic RP-HPLC with Alkaline Mobile Phase

This method has been used for the determination of Oseltamivir in pharmaceutical products.[4]

  • Instrumentation: HPLC with UV detection.

  • Column: Not specified, but a reverse-phase column is used.

  • Mobile Phase: 30% acetonitrile and 70% 0.05 M bicarbonate buffer, pH 10.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 220 nm and 254 nm.[4]

  • Column Temperature: 30°C.[4]

  • Injection Volume: 2 µL.[4]

Data Presentation

The following tables summarize the chromatographic conditions from various published methods for the separation of Oseltamivir and its degradation products.

Table 1: HPLC Method Parameters for Oseltamivir Analysis

ParameterMethod 1[1]Method 2Method 3[3]Method 4[4]
Column Inertsil® ODS-2 (250x4.6mm, 5µm)X terra C18 (150x4.6mm)Kromasil C18 (250x4.6mm, 5µm)Reverse-phase
Mobile Phase Buffer (pH 2.5):Methanol (55:45)0.1% Octa-sulfonic acid:ACN (30:70)ACN and Triethylamine (gradient)0.05M Bicarbonate buffer (pH 10):ACN (70:30)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection (UV) 215 nm237 nm215 nm220 nm, 254 nm
Temperature AmbientRoom TemperatureAmbient30°C

Table 2: Example Chromatographic Performance Data

AnalyteRetention Time (min)Theoretical Plates[1]Tailing Factor[1]Resolution[1]
Impurity-I-58601.0977.1 (between Imp-I and Imp-II)
Impurity-II-76371.1298.0 (between Imp-II and OP)
Oseltamivir2.3185871.198-

Logical Relationship Diagram

The following diagram illustrates the logical relationship between stress conditions and the generation of Oseltamivir degradation products, necessitating a stability-indicating HPLC method for their resolution.

G cluster_0 Stability Indicating Method Development Logic cluster_1 Stress Conditions oseltamivir Oseltamivir Phosphate (API) acid Acidic Hydrolysis oseltamivir->acid alkaline Alkaline Hydrolysis oseltamivir->alkaline oxidative Oxidative oseltamivir->oxidative degradation Formation of Degradation Products acid->degradation alkaline->degradation oxidative->degradation coelution Potential for Co-elution degradation->coelution hplc_method Stability-Indicating HPLC Method coelution->hplc_method is required for resolution Resolution of API and Degradants hplc_method->resolution

Caption: Logic flow from stress conditions to the need for a stability-indicating method.

References

Improving separation of polar impurities in Oseltamivir analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Oseltamivir analysis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the separation of polar impurities in Oseltamivir analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common polar impurities of Oseltamivir?

A1: Common polar impurities in Oseltamivir active pharmaceutical ingredients (API) and drug products can arise from the manufacturing process or degradation. Pharmacopeial standards list several key impurities.

Table 1: Common Polar Impurities of Oseltamivir

Impurity NamePharmacopeiaChemical NameMolecular FormulaMolecular Weight ( g/mol )
Oseltamivir Impurity AEP(3R,4R,5S)-5-Acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acidC₁₄H₂₄N₂O₄284.35[1][2]
Oseltamivir Impurity BEPEthyl (1R,2R,3S,4R,5S)-4-acetamido-5-amino-2-azido-3(1-ethylpropoxy)cyclohexanecarboxylateC₁₆H₂₉N₅O₄355.43[3]
Oseltamivir Impurity CEP(3R,4R,5S)-4-Acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acidC₁₄H₂₄N₂O₄284.35[][5]
Oseltamivir Impurity HEPTributylphosphine oxideC₁₂H₂₇OP218.32[6]
Oseltamivir Related Compound AUSP(3S,4R,5S)-ethyl 4-acetamido-5-amino-2-azido-3-(pentan-3-yloxy)cyclohexanecarboxylateC₁₆H₂₉N₅O₄355.43[7][8]

EP: European Pharmacopoeia, USP: United States Pharmacopeia

Q2: What are the main challenges in separating these polar impurities?

A2: The primary challenges in separating polar impurities from Oseltamivir, especially using reversed-phase high-performance liquid chromatography (RP-HPLC), include:

  • Poor Retention: Polar compounds have a low affinity for the non-polar stationary phases typically used in RP-HPLC, leading to early elution, often near the solvent front.

  • Insufficient Resolution: Co-elution of polar impurities with the main Oseltamivir peak or with each other can make accurate quantification difficult.

  • Poor Peak Shape: Polar analytes can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of Oseltamivir and its polar impurities.

Issue 1: Poor Retention of Polar Impurities (Eluting at or near the void volume)

Possible Causes and Solutions:

  • Inappropriate Stationary Phase: Standard C18 columns may not provide sufficient retention for highly polar analytes.

    • Solution 1: Use a Polar-Embedded or Polar-Endcapped Column: These columns have modified stationary phases that enhance interaction with polar compounds.

    • Solution 2: Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is effective for retaining and separating very polar compounds.

    • Solution 3: Consider Mixed-Mode Chromatography (MMC): MMC columns utilize multiple retention mechanisms (e.g., reversed-phase and ion-exchange), offering unique selectivity for polar and charged analytes.[1][9]

  • High Aqueous Content in Mobile Phase: In reversed-phase chromatography, a high percentage of the aqueous component in the mobile phase reduces the retention of polar analytes.

    • Solution: Adjust Mobile Phase Composition: Carefully decrease the amount of organic modifier (e.g., acetonitrile (B52724), methanol) in the mobile phase to increase the retention of polar compounds. This should be done in small increments to assess the impact on resolution.

  • Ionization State of Analytes: The ionization state of polar impurities can significantly affect their retention.

    • Solution 1: Adjust Mobile Phase pH: Modify the pH of the mobile phase to suppress the ionization of the polar impurities, making them less polar and increasing their retention on a reversed-phase column.

    • Solution 2: Use Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., alkyl sulfonates like octa-sulfonic acid) to the mobile phase can form a neutral complex with ionized polar analytes, enhancing their retention on a non-polar stationary phase.

Issue 2: Inadequate Resolution Between Oseltamivir and Polar Impurities

Possible Causes and Solutions:

  • Suboptimal Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.

    • Solution 1: Modify Organic Solvent: Change the organic solvent in the mobile phase (e.g., from acetonitrile to methanol (B129727) or vice versa) to alter selectivity.

    • Solution 2: Adjust Mobile Phase pH: As with retention, altering the pH can change the elution order and improve the separation between closely eluting peaks.

    • Solution 3: Gradient Elution: Employ a gradient elution program where the mobile phase composition changes over time. This can help to separate compounds with a wider range of polarities.

  • Inappropriate Column Chemistry: The choice of stationary phase is critical for achieving the desired selectivity.

    • Solution: Screen Different Column Chemistries: In addition to standard C18 columns, evaluate phenyl-hexyl, cyano, or pentafluorophenyl (PFP) stationary phases, which can offer different selectivities for polar and aromatic compounds.

  • Low Column Efficiency: Broad peaks can lead to poor resolution.

    • Solution 1: Optimize Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the analysis time.

    • Solution 2: Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) provide higher efficiency and better resolution.

    • Solution 3: Increase Column Length: A longer column can improve resolution, but will also increase backpressure and run time.

Issue 3: Poor Peak Shape (Tailing or Fronting) for Polar Impurities

Possible Causes and Solutions:

  • Secondary Interactions with Stationary Phase: Peak tailing for basic polar impurities is often caused by interactions with acidic silanol (B1196071) groups on the silica (B1680970) surface of the column.

    • Solution 1: Use a Base-Deactivated or High-Purity Silica Column: These columns have fewer accessible silanol groups, reducing secondary interactions.

    • Solution 2: Add a Competing Base to the Mobile Phase: Adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites.

    • Solution 3: Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of silanol groups.

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce Sample Concentration or Injection Volume: Dilute the sample or inject a smaller volume to ensure that the column's loading capacity is not exceeded.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase of the chromatographic run.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC with Ion-Pairing for Oseltamivir and Polar Degradation Products

This method is suitable for the quantitative determination of Oseltamivir in the presence of its degradation products.

  • Chromatographic System: High-Performance Liquid Chromatograph with UV detection.

  • Column: X terra C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: 0.1% Octa-sulfonic acid in water: Acetonitrile (30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 237 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a suitable concentration. Filter the solution through a 0.45 µm membrane filter before injection.

Protocol 2: Chiral HPLC for the Separation of Oseltamivir Enantiomeric Impurity

This method is designed to separate and quantify the (3S, 4S, 5R) enantiomeric impurity from the (3R, 4R, 5S) Oseltamivir drug substance.

  • Chromatographic System: High-Performance Liquid Chromatograph with UV detection.

  • Column: Chiralpak IC-3, 150 mm x 4.6 mm, 3 µm particle size.[10]

  • Mobile Phase: n-hexane: methanol: isopropyl alcohol: diethyl amine (85:10:5:0.2, v/v/v/v).[10]

  • Flow Rate: 0.6 mL/min.[10]

  • Column Temperature: 35°C.[10]

  • Detection Wavelength: 225 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: To prevent column clogging from the phosphate (B84403) salt, a solvent extraction method is recommended. Dissolve the Oseltamivir phosphate sample in a suitable solvent like methanol.

Quantitative Data Summary

The following tables summarize key chromatographic parameters from various methods for Oseltamivir analysis, providing a basis for method selection and comparison.

Table 2: Performance Data for a Stability-Indicating RP-HPLC Method [7]

AnalyteTailing FactorResolution
Impurity-I1.0977.1 (with respect to Impurity-II)
Impurity-II1.1298.0 (with respect to Oseltamivir)
Oseltamivir1.198-

Table 3: Chromatographic Parameters for Different HPLC Methods

Method TypeColumnMobile PhaseRetention Time of Oseltamivir (min)
RP-HPLC with Ion-PairingX terra C18 (150 x 4.6 mm, 5 µm)0.1% Octa-sulfonic acid: Acetonitrile (30:70)2.31
RP-HPLCPurospher STAR® RP-18eMethanol: 0.02 M Phosphate buffer, pH 5 (50:50)< 6
RP-HPLCKromasil C18 (250 x 4.6 mm, 5 µm)Acetonitrile and Triethylamine (gradient)Not specified
RP-HPLCPhenomenex Luna C18 (250 x 4.6 mm, 5 µm)Methanol: Water (75:25)2.7
Chiral HPLCChiralpak IC-3 (150 x 4.6 mm, 3 µm)n-hexane: methanol: isopropyl alcohol: diethyl amine (85:10:5:0.2)Not specified (Enantiomeric impurity at 13.2 min)[11]

Visualizations

Experimental Workflow for Impurity Analysis

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_weighing Weigh Sample dissolution Dissolve in Diluent sample_weighing->dissolution filtration Filter (0.45 µm) dissolution->filtration injection Inject Sample filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantify Impurities integration->quantification reporting Generate Report quantification->reporting

Caption: General experimental workflow for Oseltamivir impurity analysis.

Troubleshooting Logic for Poor Peak Resolution

troubleshooting_resolution start Poor Resolution check_mobile_phase Optimize Mobile Phase? start->check_mobile_phase adjust_organic Adjust Organic Solvent % check_mobile_phase->adjust_organic Yes check_column Change Column? check_mobile_phase->check_column No change_organic Change Organic Solvent (ACN/MeOH) adjust_organic->change_organic adjust_ph Adjust pH change_organic->adjust_ph use_gradient Implement Gradient adjust_ph->use_gradient solution Resolution Improved use_gradient->solution polar_embedded Try Polar-Embedded/Endcapped check_column->polar_embedded Yes check_efficiency Improve Efficiency? check_column->check_efficiency No hilic_mmc Consider HILIC/Mixed-Mode polar_embedded->hilic_mmc hilic_mmc->solution flow_rate Decrease Flow Rate check_efficiency->flow_rate Yes check_efficiency->solution No particle_size Use Smaller Particle Size Column flow_rate->particle_size particle_size->solution

References

Minimizing degradation of Ethyl 4-acetamido-3-hydroxybenzoate during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Ethyl 4-acetamido-3-hydroxybenzoate during analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling, storage, and analysis of this compound.

Issue Potential Cause Recommended Solution
Appearance of extra peaks in chromatogram, especially at lower retention times. Hydrolytic Degradation: The ester or amide group may be hydrolyzing. This is accelerated by acidic or basic conditions in your sample diluent or mobile phase.1. Ensure the pH of your sample solvent and mobile phase is near neutral (pH 6-7.5), unless acidic or basic conditions are required for chromatographic retention. 2. Prepare samples fresh and analyze them immediately. If storage is necessary, keep samples at 2-8°C for no more than 24 hours. 3. The primary hydrolysis product is likely 4-acetamido-3-hydroxybenzoic acid.[1]
Loss of analyte peak area over a sequence of injections. Adsorption or Instability in Autosampler: The analyte may be adsorbing to glass or plastic vials, or degrading in the autosampler tray.1. Use polypropylene (B1209903) or silanized glass vials to minimize adsorption. 2. Maintain the autosampler temperature at a cool setting, such as 4°C. 3. Limit the time samples reside in the autosampler before injection.
Broad or tailing peaks in the chromatogram. Interaction with HPLC Column: The phenolic hydroxyl group can interact with active sites on the silica (B1680970) support of the HPLC column, especially if the silica is not fully end-capped.1. Use a high-quality, end-capped C18 or phenyl-hexyl column from a reputable manufacturer. 2. Consider using a mobile phase with a low concentration of a chelating agent like EDTA if metal contamination in the HPLC system is suspected. 3. Ensure the mobile phase pH is appropriate to control the ionization of the phenolic group.
Gradual increase in backpressure during an analytical run. Analyte Precipitation: The analyte may have limited solubility in the mobile phase, causing it to precipitate and clog the column.1. Check the solubility of this compound in your mobile phase. 2. Increase the proportion of organic solvent in the sample diluent, but ensure it is miscible with the mobile phase to avoid peak distortion. 3. Filter all samples through a 0.22 µm or 0.45 µm filter before injection.
Yellowing of the solid compound or solutions upon storage. Oxidation or Photodegradation: Phenolic compounds can be susceptible to oxidation, which can be initiated by exposure to air (oxygen) or light.[2]1. Store the solid compound in a tightly sealed container at the recommended 2-8°C, protected from light.[1] 2. Consider purging the headspace of the storage container with an inert gas like nitrogen or argon. 3. For solutions, use amber vials or wrap vials in aluminum foil to protect from light.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The ethyl ester linkage is susceptible to cleavage under both acidic and basic conditions, forming 4-acetamido-3-hydroxybenzoic acid and ethanol. The acetamido group can also be hydrolyzed, though typically under more stringent conditions, to yield ethyl 4-amino-3-hydroxybenzoate.

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can be accelerated by exposure to air, metal ions, or high temperatures. This can lead to the formation of colored quinone-type structures.

Below is a diagram illustrating the potential degradation pathways.

G main This compound hydrolysis_acid 4-acetamido-3-hydroxybenzoic acid main->hydrolysis_acid Hydrolysis (H+ or OH-) Ester Cleavage hydrolysis_amide Ethyl 4-amino-3-hydroxybenzoate main->hydrolysis_amide Hydrolysis Amide Cleavage oxidation Quinone-like structures main->oxidation Oxidation (O2, light)

Potential degradation pathways for this compound.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored at 2-8°C in a tightly sealed container, protected from moisture and light.[1] For long-term storage, blanketing with an inert gas such as argon or nitrogen is recommended to prevent oxidation.

Q3: How should I prepare solutions for analysis to ensure stability?

A3: Solutions should be prepared fresh for each analysis. Use a well-buffered solvent system, ideally close to neutral pH, unless the analytical method dictates otherwise. A common diluent is a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. Prepared solutions should be stored in amber vials at 2-8°C and analyzed within 24 hours.

Q4: What type of HPLC column is best suited for analyzing this compound?

A4: A reversed-phase C18 column is a good starting point. Look for a column with high purity silica and robust end-capping to minimize peak tailing caused by the interaction of the phenolic hydroxyl group with the stationary phase. A phenyl-hexyl column could also provide alternative selectivity.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL stock solution in Acetonitrile acid Acid Hydrolysis 0.1 M HCl at 60°C for 24h prep->acid base Base Hydrolysis 0.1 M NaOH at 60°C for 4h prep->base oxid Oxidation 3% H2O2 at RT for 24h prep->oxid photo Photolytic Expose to UV light (ICH Q1B) for 24h prep->photo thermal Thermal Heat solid at 80°C for 48h prep->thermal neutralize Neutralize acid/base samples acid->neutralize base->neutralize dilute Dilute all samples to 50 µg/mL oxid->dilute photo->dilute thermal->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV/MS Method dilute->analyze

Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light as per ICH Q1B guidelines.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours, then dissolve in acetonitrile to 1 mg/mL.

  • Sample Preparation for Analysis:

    • Cool all stressed samples to room temperature.

    • Neutralize the acid and base-stressed samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples (including an unstressed control) with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Analysis: Analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.

Parameter Condition
HPLC System UPLC/HPLC with UV or PDA detector
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 35°C
Detection Wavelength 245 nm
Injection Volume 2 µL

Data Presentation

Summary of Forced Degradation Results (Hypothetical)

The following table summarizes hypothetical results from a forced degradation study, indicating the percentage of degradation observed under various stress conditions. Actual results may vary.

Stress Condition Reagent/Parameter Time Temperature % Degradation (Hypothetical) Major Degradation Product
Acid Hydrolysis 0.1 M HCl24 h60°C~15%4-acetamido-3-hydroxybenzoic acid
Base Hydrolysis 0.1 M NaOH4 h60°C~40%4-acetamido-3-hydroxybenzoic acid
Oxidation 3% H₂O₂24 hRoom Temp~8%Oxidized derivatives
Photolytic ICH Q1B24 hAmbient~5%Not identified
Thermal Dry Heat48 h80°C<2%-

References

Addressing matrix effects in Oseltamivir Impurity D quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Oseltamivir (B103847) Impurity D (Ethyl 4-acetamido-3-hydroxybenzoate) in biological matrices.

Troubleshooting Guide

Q1: I am observing low and inconsistent signal intensity for Oseltamivir Impurity D in my plasma samples. What is the likely cause?

Low and inconsistent signal intensity for Oseltamivir Impurity D, a phenolic compound, in plasma samples is a common indication of matrix effects, particularly ion suppression.[1] Co-eluting endogenous components from the plasma matrix, such as phospholipids (B1166683), salts, and proteins, can interfere with the ionization of the analyte in the mass spectrometer's ion source.[2][3] This interference leads to a suppressed and variable signal, which can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[2]

Q2: How can I confirm that matrix effects are the root cause of my analytical issues?

A post-extraction spike experiment is a standard method to quantitatively assess the presence and magnitude of matrix effects.[4] This involves comparing the peak area of Oseltamivir Impurity D in a neat solution to its peak area when spiked into an extracted blank matrix sample. A significant difference between these two measurements indicates the presence of matrix effects.

Additionally, a post-column infusion experiment can be performed to qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.[4] This involves infusing a constant concentration of Oseltamivir Impurity D directly into the mass spectrometer while injecting a blank extracted matrix sample onto the LC system. Any dip or rise in the baseline signal of the impurity corresponds to a region of ion suppression or enhancement, respectively.[3]

Q3: My results from the post-extraction spike experiment confirm significant ion suppression. What are the recommended strategies to mitigate these matrix effects?

There are several strategies you can employ to reduce or eliminate matrix effects in your assay for Oseltamivir Impurity D. The most effective approach often involves a combination of the following:

  • Optimization of Sample Preparation: The goal is to selectively remove interfering components from the plasma sample while efficiently extracting Oseltamivir Impurity D.

    • Liquid-Liquid Extraction (LLE): LLE can be an effective method to separate the analyte from polar interferences.

    • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove phospholipids and other interfering substances.[5]

    • Protein Precipitation (PPT): While a simpler technique, PPT may not provide as clean a sample as LLE or SPE and could result in residual matrix effects.[4]

  • Chromatographic Separation Improvement: Modifying your LC method to better separate Oseltamivir Impurity D from co-eluting matrix components is a crucial step.[1] This can be achieved by:

    • Changing the column chemistry: Utilizing a column with a different stationary phase.

    • Adjusting the mobile phase composition: Altering the organic solvent, aqueous phase, or pH.[6]

    • Modifying the gradient profile: Optimizing the elution gradient to enhance separation.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix effects in the same way, allowing for accurate correction of the analyte signal.

Q4: I am still facing issues with variability. Could there be other factors at play?

Yes, beyond matrix effects, other factors can contribute to variability in your results:

  • Analyte Stability: Oseltamivir and its related compounds can be susceptible to degradation.[7] Ensure the stability of Oseltamivir Impurity D in the biological matrix and during all sample preparation steps.

  • Sample Collection and Handling: Improper sample collection, storage, or freeze-thaw cycles can impact the integrity of the sample and the analyte.[5]

  • Instrument Performance: Ensure your LC-MS/MS system is properly calibrated and maintained.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of matrix effects in plasma samples for a compound like Oseltamivir Impurity D?

For a phenolic compound like Oseltamivir Impurity D, the primary sources of matrix effects in plasma are:

  • Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI).[2]

  • Salts and Endogenous Metabolites: These can also co-elute with the analyte and interfere with its ionization.[3]

  • Proteins: Although most are removed during sample preparation, residual proteins can still contribute to matrix effects.[2]

Q2: Can matrix effects lead to ion enhancement instead of suppression?

While ion suppression is more commonly observed, ion enhancement can also occur.[2] In this phenomenon, co-eluting compounds enhance the ionization efficiency of the analyte, leading to an artificially high signal. Both suppression and enhancement are detrimental to data quality as they lead to inaccurate and imprecise results.[2]

Q3: Are there any specific recommendations for the LC-MS/MS parameters for Oseltamivir Impurity D?

Based on methods for similar compounds, here are some starting recommendations:

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used for Oseltamivir and its metabolites.[4]

  • Mobile Phase: A combination of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) is a good starting point to achieve good peak shape and ionization efficiency.[4][5]

  • Column: A C18 column is commonly used for the analysis of Oseltamivir and related compounds.[6]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using a Post-Extraction Spike
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Oseltamivir Impurity D into the final reconstitution solvent at a known concentration (e.g., mid-QC level).

    • Set B (Post-extraction Spike): Extract six different lots of blank plasma. Spike Oseltamivir Impurity D into the final extract at the same concentration as Set A.

    • Set C (Pre-extraction Spike): Spike Oseltamivir Impurity D into six different lots of blank plasma before extraction at the same concentration as Set A.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (%RE):

    • MF = (Peak Area of Set B) / (Peak Area of Set A)

    • %RE = (Peak Area of Set C) / (Peak Area of Set B) * 100

  • Interpret the results: An MF value significantly different from 1 indicates the presence of matrix effects. An MF < 1 suggests ion suppression, while an MF > 1 indicates ion enhancement.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma sample, add the internal standard solution.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of ether and hexane).[8]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Data Presentation

Table 1: Representative Recovery and Matrix Effect Data for Oseltamivir and Structurally Similar Compounds in Human Plasma

CompoundSample Preparation MethodAnalyte Concentration (ng/mL)Mean Recovery (%)[4][8][9]Matrix Factor[4][8]
OseltamivirSolid-Phase Extraction2.0 (LQC)93.20.98
80.0 (MQC)95.11.02
160.0 (HQC)94.90.99
Oseltamivir CarboxylateSolid-Phase Extraction8.0 (LQC)91.50.97
320.0 (MQC)93.81.01
640.0 (HQC)92.80.98
4-Acetamidobenzoic AcidProtein Precipitation10.0 (LLOQ)87.8Not Reported
30.0 (LQC)89.1Not Reported
300.0 (MQC)85.2Not Reported
750.0 (HQC)88.9Not Reported
FlutrimazoleLiquid-Liquid Extraction0.1992 (LQC)84.30.93
0.7968 (MQC)80.50.96
7.968 (HQC)78.80.90

LQC: Low-Quality Control, MQC: Medium-Quality Control, HQC: High-Quality Control, LLOQ: Lower Limit of Quantification. Data is representative and compiled from various sources for illustrative purposes.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE/SPE/PPT) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_processing Data Processing detection->data_processing

Caption: A typical experimental workflow for the quantification of Oseltamivir Impurity D in plasma.

Troubleshooting_Logic start Inconsistent/Low Signal for Impurity D check_matrix_effects Perform Post-Extraction Spike Experiment start->check_matrix_effects matrix_effects_present Matrix Effects Confirmed (MF ≠ 1) check_matrix_effects->matrix_effects_present Yes no_matrix_effects No Significant Matrix Effects (MF ≈ 1) check_matrix_effects->no_matrix_effects No optimize_sample_prep Optimize Sample Preparation (LLE/SPE) matrix_effects_present->optimize_sample_prep optimize_chromatography Improve Chromatographic Separation matrix_effects_present->optimize_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard matrix_effects_present->use_sil_is investigate_other Investigate Other Factors (e.g., Stability, Instrument Performance) no_matrix_effects->investigate_other

Caption: A logical troubleshooting workflow for addressing analytical issues in Oseltamivir Impurity D quantification.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pH-related degradation of Oseltamivir (B103847) and its impurities.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of Oseltamivir at different pH values?

A1: Oseltamivir phosphate (B84403) is known to undergo hydrolysis in aqueous solutions under both acidic and alkaline conditions.[1] Generally, it exhibits maximal stability at a pH of 4.0.[1] Under forced degradation conditions, Oseltamivir is susceptible to degradation, with significant breakdown observed in both acidic and alkaline environments. For instance, one study reported 74% degradation in 1.0 N HCl at 80°C for 30 minutes and 85.2% degradation in 0.1 N NaOH at 80°C for 10 minutes.[2] Another study showed complete degradation in 1 M NaOH after 1.5 hours.[3]

Q2: What are the major degradation products of Oseltamivir under acidic and alkaline conditions?

A2: Under hydrolytic stress (both acidic and alkaline), Oseltamivir degrades into several impurities. The primary degradation pathway involves the hydrolysis of the ethyl ester to form the active metabolite, Oseltamivir Carboxylate (OC).[4] Other identified degradation products include positional isomers formed through N,N-acyl migration and products resulting from the loss of the acetyl group.[4][5] Some of the characterized degradation products are:

  • Oseltamivir Carboxylate (OC) : Formed by the hydrolysis of the ethyl ester.[4]

  • Os I and Os III : Positional isomers of Oseltamivir and Oseltamivir Carboxylate, respectively, formed via N,N-acyl migration.[4][5]

  • Os II : 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid.[4][5]

  • Os IV : 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid.[4][5]

  • Os V : ethyl 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylate.[4][5]

Q3: I am not seeing significant degradation of Oseltamivir in my stress studies. What could be the reason?

A3: If you are not observing the expected degradation, consider the following factors:

  • Stress Conditions: The concentration of the acid or base, temperature, and duration of the experiment are critical. Milder conditions, such as lower temperatures or shorter exposure times, may not induce significant degradation.[2] For example, in 0.1 N HCl at 80°C for 30 minutes, the degradation was around 9.86%, whereas, in 1.0 N HCl under the same conditions, it was 74%.[2]

  • pH of the Solution: Ensure the pH of your solution is sufficiently acidic or alkaline to promote hydrolysis. The stability of Oseltamivir is pH-dependent, with maximum stability around pH 4.0.[1]

  • Analytical Method Sensitivity: Your analytical method, typically RP-HPLC, must be sensitive enough to detect small decreases in the parent drug peak and the emergence of small impurity peaks. Check the limit of detection (LOD) and limit of quantification (LOQ) of your method.

  • Purity of the Starting Material: Ensure the Oseltamivir phosphate you are using is of high purity and has not already degraded.

Q4: My chromatograms show multiple unexpected peaks after forced degradation. How can I identify them?

A4: The presence of multiple peaks is expected during forced degradation studies. To identify these, you can use the following approaches:

  • Literature Comparison: Compare the relative retention times (RRTs) of your unknown peaks with those reported in published studies on Oseltamivir degradation.[2]

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio (m/z) of the degradation products, which is crucial for structural elucidation.[4][5]

  • Reference Standards: If available, inject reference standards of known impurities to confirm their retention times.

  • Forced Degradation of Impurities: If you can isolate a major degradation product, you can subject it to further stress conditions to understand its degradation pathway.

Troubleshooting Guides

Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
  • Problem: Tailing or fronting of the Oseltamivir peak, or co-elution with impurity peaks.

  • Possible Causes & Solutions:

    • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Oseltamivir. Adjust the pH of the aqueous component of your mobile phase. A pH around 2.5 or 7 has been shown to be effective.[2][6]

    • Column Choice: Ensure you are using a suitable column. C18 columns are commonly used for Oseltamivir analysis.[2][6]

    • Mobile Phase Composition: Optimize the ratio of the organic and aqueous phases. Gradient elution may be necessary to resolve all degradation products.[7]

    • Flow Rate: Adjust the flow rate to improve separation efficiency. A flow rate of 1.0 mL/min is commonly used.[2]

Issue 2: Inconsistent Degradation Results
  • Problem: High variability in the percentage of degradation between replicate experiments.

  • Possible Causes & Solutions:

    • Temperature Control: Ensure precise and consistent temperature control throughout the stress study. Small variations in temperature can significantly impact reaction kinetics.[6]

    • Sample Preparation: Standardize your sample preparation procedure, including the exact timing of reagent addition and quenching of the reaction.

    • Homogeneity of the Solution: Ensure the drug is completely dissolved and the solution is homogeneous before starting the stress experiment.

    • pH Meter Calibration: Regularly calibrate your pH meter to ensure accurate pH measurements of your stress solutions.

Quantitative Data Summary

The following tables summarize the quantitative data on the pH-related degradation of Oseltamivir from various studies.

Table 1: Acidic Degradation of Oseltamivir Phosphate

Acid ConcentrationTemperatureDuration% DegradationReference
1.0 N HCl80°C30 min74%[2]
0.1 N HCl80°C30 min9.86%[2]
1 M HClNot SpecifiedNot SpecifiedStable[3]
0.1 M HClNot Specified4 hoursNot Specified[6]

Table 2: Alkaline Degradation of Oseltamivir Phosphate

Base ConcentrationTemperatureDuration% DegradationReference
0.1 N NaOH80°C10 min85.2%[2]
0.1 N NaOHRoom TempNot Specified4.35%[2]
1 M NaOHNot Specified1.5 hours100%[3]
0.1 M NaOHRoom Temp3 hours100%[6]
0.1 M NaOH40°CNot SpecifiedDegradation observed[6]
0.1 M NaOH50°CNot SpecifiedDegradation observed[6]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis
  • Preparation of Stock Solution: Accurately weigh and dissolve Oseltamivir Phosphate in a suitable solvent (e.g., methanol (B129727) or water) to obtain a known concentration (e.g., 1 mg/mL).

  • Stress Condition:

    • To a specific volume of the stock solution, add an equal volume of 1.0 N Hydrochloric Acid (HCl).

    • Incubate the mixture in a water bath maintained at 80°C for 30 minutes.[2]

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 1.0 N Sodium Hydroxide (NaOH).

  • Sample Preparation for HPLC: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Inject the prepared sample into a validated stability-indicating HPLC system to determine the percentage of remaining Oseltamivir and the profile of degradation products.

Protocol 2: Forced Degradation Study - Alkaline Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of Oseltamivir Phosphate as described in Protocol 1.

  • Stress Condition:

    • To a specific volume of the stock solution, add an equal volume of 0.1 N Sodium Hydroxide (NaOH).

    • Incubate the mixture in a water bath maintained at 80°C for 10 minutes.[2]

  • Neutralization: After incubation, cool the solution and neutralize it with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).

  • Sample Preparation for HPLC: Dilute the neutralized solution with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze the sample using a validated stability-indicating HPLC method.

Visualizations

Oseltamivir_Degradation_Pathway Oseltamivir Oseltamivir (Ethyl Ester) OC Oseltamivir Carboxylate (OC) (Active Metabolite) Oseltamivir->OC Ester Hydrolysis (Acid/Base) Isomer_Oseltamivir Positional Isomer of Oseltamivir (Os III) Oseltamivir->Isomer_Oseltamivir N,N-acyl migration Deacetylated_Oseltamivir ethyl 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylate (Os V) Oseltamivir->Deacetylated_Oseltamivir Amide Hydrolysis (Acid/Base) Isomer_OC Positional Isomer of OC (Os I) OC->Isomer_OC N,N-acyl migration Deacetylated_OC 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid (Os IV) OC->Deacetylated_OC Amide Hydrolysis (Acid/Base)

Caption: Proposed degradation pathway of Oseltamivir under hydrolytic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Oseltamivir Stock Solution Acid Acid Hydrolysis (e.g., 1N HCl, 80°C) Stock->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 80°C) Stock->Base Neutralize Neutralize Sample Acid->Neutralize Base->Neutralize Dilute Dilute with Mobile Phase Neutralize->Dilute HPLC RP-HPLC Analysis Dilute->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data

Caption: General workflow for Oseltamivir forced degradation studies.

References

Preventing excipient interference in Oseltamivir oral suspension analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for the analytical challenges in characterizing Oseltamivir (B103847) oral suspension. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles related to excipient interference.

Troubleshooting Guide: Overcoming Excipient Interference

This guide addresses specific issues that may arise during the HPLC-UV analysis of Oseltamivir oral suspension, providing step-by-step solutions to ensure accurate and reliable results.

Problem 1: Poor Peak Shape, Tailing, or Splitting

Possible Cause: Interference from undissolved excipients or interaction of Oseltamivir with certain formulation components.

Solution:

  • Enhanced Sample Filtration:

    • Ensure complete dissolution of the oral suspension in the chosen diluent.

    • Utilize a multi-step filtration process. Start with a larger pore size filter (e.g., 0.45 µm) to remove larger particles, followed by a smaller pore size filter (e.g., 0.22 µm) for finer particles.[1][2] Studies have shown that filtration is a necessary step to remove insoluble materials before analysis.[1]

  • Mobile Phase Optimization:

    • Adjust the pH of the mobile phase. Oseltamivir analysis has been successfully performed using mobile phases with pH values around 3.0 and 10.[2][3]

    • Modify the organic modifier concentration (e.g., acetonitrile (B52724) or methanol) in the mobile phase to improve peak shape.[3][4][5]

Problem 2: Inaccurate Quantification and Poor Recovery

Possible Cause: Co-elution of excipients with the Oseltamivir peak or degradation of Oseltamivir due to interaction with excipients like citrates.[6]

Solution:

  • Sample Preparation Optimization:

    • Liquid-Liquid Extraction (LLE): This technique can be employed to selectively extract Oseltamivir from the aqueous suspension into an organic solvent, leaving interfering excipients behind.

    • Solid-Phase Extraction (SPE): SPE can effectively clean up the sample by retaining Oseltamivir on a solid sorbent while allowing interfering excipients to be washed away.

  • Method Validation with Spiked Samples:

    • Prepare placebo samples containing all excipients without the active pharmaceutical ingredient (API).

    • Spike the placebo with a known concentration of Oseltamivir standard and analyze to confirm that the method can accurately quantify the API in the presence of the excipients.

Problem 3: High Background Noise or Baseline Drift

Possible Cause: Presence of UV-active excipients in the sample that are not fully separated from the Oseltamivir peak.

Solution:

  • Wavelength Selection:

    • Analyze the UV spectra of individual excipients to identify a wavelength where Oseltamivir has high absorbance while the interfering excipients have minimal absorbance. Detection wavelengths of 215 nm, 220 nm, and 226 nm have been commonly used for Oseltamivir analysis.[2][3][4][5][7]

  • Gradient Elution:

    • Employ a gradient elution program in your HPLC method. This can help to separate compounds with different polarities more effectively, resolving the Oseltamivir peak from any interfering excipient peaks.

Frequently Asked Questions (FAQs)

Q1: What are the common excipients in Oseltamivir oral suspension that can cause analytical interference?

A1: Common excipients in commercially available Oseltamivir oral suspensions or capsules used for extemporaneous preparations include sorbitol, sodium benzoate, xanthan gum, and flavoring agents.[6] Additionally, pH modifiers like citrate (B86180) and citric acid have been identified as potential sources of interference due to the formation of degradation products with Oseltamivir.[6] In capsule formulations, excipients such as lactose, starch, talc, povidone K30, croscarmellose, and stearyl fumarate (B1241708) are common.[1]

Q2: Can simple dilution and filtration be sufficient for sample preparation?

A2: For some formulations, a simple "dilute and shoot" approach after filtration may be adequate, especially if the excipients do not interfere with the Oseltamivir peak at the chosen analytical wavelength.[4][5] However, for complex matrices or when high accuracy is required, more rigorous sample preparation techniques like LLE or SPE are recommended to minimize excipient interference.

Q3: What are the acceptance criteria for recovery in the presence of excipients?

A3: According to ICH guidelines, the recovery of the API should typically be within 98-102%.[8] Several studies on Oseltamivir analysis have reported accuracy and recovery values well within this range, indicating minimal interference from excipients when appropriate analytical methods are used.[4][5][9]

Q4: Are there any known degradation products from Oseltamivir-excipient interactions?

A4: Yes, interactions between Oseltamivir and certain excipients can lead to the formation of degradation products. For instance, the amino group in Oseltamivir can react with citrate, a common pH conditioner in oral suspensions, to form specific degradation products.[6] Another study reported the formation of degradation products from the Maillard reaction of Oseltamivir with residual glucose in sorbitol.[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Oseltamivir Oral Suspension
  • Sample Preparation: Accurately weigh a portion of the Oseltamivir oral suspension and dilute it with deionized water to a known concentration.

  • pH Adjustment: Adjust the pH of the diluted sample to alkaline conditions (pH > 9) using a suitable buffer to ensure Oseltamivir is in its free base form.

  • Extraction: Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).[2][10][11]

  • Mixing: Vortex the mixture vigorously for 2-3 minutes to facilitate the transfer of Oseltamivir into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing the extracted Oseltamivir.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Oseltamivir Oral Suspension
  • Sample Preparation: Dilute the Oseltamivir oral suspension with an appropriate buffer as recommended by the SPE cartridge manufacturer.

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a polymeric reversed-phase cartridge) by passing methanol (B129727) followed by the equilibration buffer through it.[12]

  • Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove unretained, interfering excipients.

  • Elution: Elute the retained Oseltamivir from the cartridge using a small volume of a strong solvent (e.g., methanol with a small percentage of acid or base).

  • Analysis: The eluate can be directly injected into the HPLC system or evaporated and reconstituted in the mobile phase if further concentration is needed.

Quantitative Data Summary

Table 1: Reported Accuracy and Recovery of Oseltamivir in Pharmaceutical Formulations

Analytical MethodFormulation TypeAccuracy (%)Recovery (%)Reference
HPLC-UVCapsules99.26 - 100.70-[4][5]
HPLC-UVCapsules99.85 - 100.17-[4][5]
UV SpectrophotometryBulk and Pharmaceutical Dosage Form-99.01 - 100.1[9]
RP-HPLCBulk and Formulated Capsules-99.85[13]
HPLC-MS/MSHuman Plasma97 - 105≥89[11]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Oseltamivir Oral Suspension Dilution Dilution with Aqueous Buffer Sample->Dilution Filtration Filtration (0.45 µm then 0.22 µm) Dilution->Filtration Cleanup Sample Cleanup (LLE or SPE) Filtration->Cleanup If interference is observed HPLC HPLC-UV Analysis Filtration->HPLC Direct Injection Cleanup->HPLC Data Data Acquisition and Processing HPLC->Data

Caption: Experimental workflow for Oseltamivir oral suspension analysis.

Troubleshooting_Tree cluster_problems Problem Identification cluster_solutions Potential Solutions Start Analytical Issue Encountered PoorPeak Poor Peak Shape Start->PoorPeak InaccurateQuant Inaccurate Quantification Start->InaccurateQuant HighNoise High Background Noise Start->HighNoise OptimizeMobilePhase Optimize Mobile Phase (pH, Organic %) PoorPeak->OptimizeMobilePhase EnhanceFiltration Enhance Filtration PoorPeak->EnhanceFiltration InaccurateQuant->OptimizeMobilePhase ImplementCleanup Implement LLE/SPE InaccurateQuant->ImplementCleanup HighNoise->ImplementCleanup ChangeWavelength Change Detection Wavelength HighNoise->ChangeWavelength UseGradient Use Gradient Elution HighNoise->UseGradient

Caption: Troubleshooting decision tree for Oseltamivir analysis.

References

Validation & Comparative

Comparative Guide to HPLC Method Validation for Oseltamivir Impurity D Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantification of Oseltamivir Impurity D, in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1] This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Oseltamivir drug substances and products.

Oseltamivir Impurity D, chemically known as Ethyl 4-acetamido-3-hydroxybenzoate[2][3], is a potential impurity that needs to be monitored to ensure the safety and efficacy of the final drug product. The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[1][4]

Comparative Analysis of HPLC Methods

The following table summarizes the performance characteristics of two hypothetical, yet plausible, reversed-phase HPLC methods for the determination of Oseltamivir Impurity D. Method A represents a standard approach, while Method B is a more sensitive method, potentially utilizing a more advanced column technology or detector.

Validation ParameterMethod AMethod BICH Acceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99910.9998≥ 0.995[5]
Range (µg/mL) 0.1 - 100.05 - 15Dependent on reporting threshold
Accuracy (% Recovery) 98.5 - 101.2%99.5 - 100.8%Typically 80-120% for impurities[6]
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.0%Typically ≤ 2%[4]
- Intermediate Precision≤ 2.0%≤ 1.5%Typically ≤ 2%[4]
Limit of Detection (LOD) (µg/mL) 0.030.015Signal-to-Noise Ratio of 3:1
Limit of Quantitation (LOQ) (µg/mL) 0.10.05Signal-to-Noise Ratio of 10:1
Specificity No interference from placebo and other related substancesNo interference from placebo and other related substancesThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[6]
Robustness No significant impact on results with minor variations in mobile phase pH (±0.2) and column temperature (±2°C)No significant impact on results with minor variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5°C)The reliability of an analytical procedure with respect to deliberate variations in method parameters.

Experimental Protocols

Below are the detailed experimental protocols for the two hypothetical HPLC methods.

Method A: Standard RP-HPLC Method

  • Chromatographic System:

    • HPLC: Agilent 1260 Infinity II or equivalent

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Detector: UV at 220 nm

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

    • Gradient: 10% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve Oseltamivir Impurity D reference standard in methanol (B129727) to obtain a concentration of 10 µg/mL.

    • Sample Solution: Accurately weigh a quantity of Oseltamivir drug substance equivalent to 100 mg of Oseltamivir and dissolve in 100 mL of methanol.

Method B: High-Sensitivity RP-HPLC Method

  • Chromatographic System:

    • HPLC: Waters ACQUITY UPLC H-Class or equivalent

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)

    • Detector: UV at 225 nm[7]

  • Mobile Phase:

    • A: 0.05 M Ammonium formate (B1220265) buffer (pH 3.5)

    • B: Methanol

    • Gradient: 5% B to 60% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve Oseltamivir Impurity D reference standard in a 50:50 mixture of methanol and water to obtain a concentration of 5 µg/mL.

    • Sample Solution: Accurately weigh a quantity of Oseltamivir drug substance equivalent to 100 mg of Oseltamivir and dissolve in 100 mL of a 50:50 mixture of methanol and water.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for validating an HPLC method for impurity determination as per ICH guidelines.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development and Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation and Reporting Dev Method Development Opt Method Optimization Dev->Opt Initial Performance Protocol Define Validation Protocol (Parameters & Acceptance Criteria) Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD LOD Precision->LOD LOQ LOQ LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for HPLC Method Validation as per ICH Guidelines.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Oseltamivir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantification of impurities in Oseltamivir (B103847), a key antiviral medication. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document summarizes experimental data from published studies to facilitate the selection of the most appropriate method for specific research and quality control needs.

Introduction to Oseltamivir and its Impurities

Oseltamivir is an antiviral drug used for the treatment and prevention of influenza A and B viruses.[1][2] As with any pharmaceutical compound, impurities can arise during the synthesis, formulation, or storage of the drug product. These impurities, which can include starting materials, by-products, intermediates, and degradation products, must be carefully monitored and controlled to meet regulatory requirements. Some of the known impurities and degradation products of Oseltamivir include Oseltamivir Phosphate (B84403) Related Compound A, and various degradants formed under stress conditions such as acidic and alkaline hydrolysis.[3][4][5]

Comparative Analysis of Analytical Methods

A variety of analytical techniques have been developed and validated for the determination of Oseltamivir and its impurities. The most common methods include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). The following tables provide a comparative summary of the experimental conditions and validation parameters for several published methods.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of pharmaceutical impurities due to its high resolution and sensitivity. Several stability-indicating HPLC methods have been developed for Oseltamivir.

Table 1: Comparison of HPLC Method Parameters

ParameterMethod 1Method 2Method 3
Column Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm)[3]Kromasil C18 (250 mm x 4.6 mm, 5 µm)Oyster-RP18e (250mm x 4.6mm, 5µm)[6]
Mobile Phase Buffer (pH 2.5) : Methanol (B129727) (55:45, v/v)[3]Acetonitrile and Triethylamine (gradient)Phosphate buffer (pH 3.0) : Methanol : Acetonitrile (60:25:15, v/v/v)[6]
Flow Rate 1.0 mL/min[3]1.0 mL/min1.0 mL/min[6]
Detection UV at 215 nm[3]UV at 215 nmUV at 207 nm[6]
Run Time Not SpecifiedNot SpecifiedNot Specified

Table 2: Comparison of HPLC Method Validation Data

ParameterMethod 1Method 2Method 3
Linearity Range Not Specified70-130 µg/mLNot Specified
Correlation Coefficient (r²) 0.999[3]0.999Not Specified
LOD Not SpecifiedNot SpecifiedNot Specified
LOQ Not SpecifiedNot SpecifiedNot Specified
Accuracy (% Recovery) 99.8-101.2% for Oseltamivir; 97.2-101.3% for known impurities[3]Not SpecifiedClose to 99.6% (mass balance)[6]
Precision (%RSD) <2%[3]<1% for system precision; <2% for other parametersNot Specified
Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For the trace level quantification of genotoxic impurities, a more sensitive technique like LC-MS is often required.

Table 3: LC-MS Method Parameters and Validation Data for Oseltamivir Phosphate Related Compound-A (OSPRC-A)

ParameterLC-MS Method[5][7]
Column DEVELOSIL ODS-UG-5 (50×3.0 mm, 5.0 µm)
Mobile Phase Not Specified
Flow Rate 1.5 mL/min
Detection Mass Spectrometer
Linearity Range 0.005% to 0.0151%
Accuracy (% Recovery) 80.0% to 101.32%
Precision (%RSD) 4.26 (method precision); 4.00 (intermediate precision)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and cross-validation in your own laboratory settings.

Stability-Indicating HPLC Method (Method 1)

This method is designed to separate Oseltamivir from its degradation products formed under various stress conditions.[3]

  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of buffer (pH 2.5, prepared with 1% orthophosphoric acid) and methanol in a 55:45 (v/v) ratio, delivered in an isocratic mode.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Sample Preparation:

    • Standard Stock Solutions: Prepare stock solutions of Oseltamivir phosphate (28 µg/mL) and its known impurities (56 µg/mL) in the diluent (a 1:1 v/v mixture of buffer and organic phase).

    • Sample Solution: Transfer powder equivalent to 140 mg of Oseltamivir phosphate to a 100 mL volumetric flask to achieve a concentration of 1.4 mg/mL. Filter the solution through a 0.45 µm Nylon-66 membrane filter before analysis.

LC-MS Method for Oseltamivir Phosphate Related Compound-A (OSPRC-A)

This highly sensitive method is suitable for the trace level quantification of the genotoxic impurity OSPRC-A.[5][7]

  • Chromatographic System: A liquid chromatograph coupled to a single quadrupole mass spectrometer.

  • Column: DEVELOSIL ODS-UG-5, (50×3.0 mm, 5.0 µm).

  • Column Temperature: 40°C.

  • Flow Rate: 1.5 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh about 2 mg of USP OSPRC-A standard into a 100 mL volumetric flask and dissolve in diluent.

    • Working Standard Solution: Dilute 7.5 mL of the standard stock solution to 20 mL with diluent to get a 0.0075% solution.

    • Test Sample Solution: Weigh 50 mg of Oseltamivir phosphate into a 5 mL volumetric flask and dissolve in diluent.

Visualization of the Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical methods for Oseltamivir impurities.

Cross-Validation Workflow for Oseltamivir Impurity Methods cluster_0 Method Development & Selection cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation & Comparison A Identify Potential Analytical Methods (HPLC, UPLC, LC-MS) B Define Target Impurities (Process-related, Degradation products) A->B C Specificity B->C Validate Each Method D Linearity C->D E Accuracy D->E F Precision (Repeatability, Intermediate) E->F G LOD & LOQ F->G H Robustness G->H I Analyze Same Batch of Oseltamivir with Each Method H->I Proceed to Cross-Validation J Compare Quantitative Results for Each Impurity I->J K Evaluate Method Performance Characteristics (Sensitivity, Resolution, Run Time) J->K L Select Optimal Method for Routine QC K->L

Caption: A logical workflow for the cross-validation of analytical methods for Oseltamivir impurities.

References

Oseltamivir's Achilles' Heel: A Comparative Stability Analysis of Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a pharmaceutical compound is paramount. This guide provides a detailed comparative analysis of the stability of Oseltamivir (B103847) and its degradation products under various stress conditions. The data, compiled from forced degradation studies, offers insights into the molecule's intrinsic stability and potential degradation pathways, crucial for formulation development, shelf-life determination, and regulatory compliance.

Oseltamivir Phosphate (B84403) (OP), the prodrug of the potent neuraminidase inhibitor Oseltamivir Carboxylate (OC), is a cornerstone in the treatment and prophylaxis of influenza. However, like any pharmaceutical agent, it is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can impact its efficacy and safety. This analysis delves into the comparative stability of Oseltamivir and its known degradation products when subjected to hydrolytic, oxidative, photolytic, and thermal stress.

Comparative Stability Under Forced Degradation

Forced degradation studies are a critical component of drug development, designed to identify the likely degradation products and establish the intrinsic stability of a drug substance. The following table summarizes the degradation of Oseltamivir Phosphate under different stress conditions as reported in various studies.

Stress ConditionReagent/ParametersOseltamivir Phosphate Degradation (%)Major Degradation Products Observed (RRT)Reference
Acidic Hydrolysis 1.0 N HCl, 80°C, 30 min74%12.22% (RRT 0.34), 7.71% (RRT 0.91), >11 total products[1]
0.1 N HCl, 80°C, 30 min~9.86%9 degradation products[1]
1 M HCl, 90°C, 3 hoursSignificant degradationNot specified
Alkaline Hydrolysis 0.1 N NaOH, 80°C, 10 min85.2%6 degradation products (RRTs: 0.27, 0.36, 0.55, 0.81, 0.91, 1.18)[1][2]
0.1 M NaOH, 60°C, 5 hoursSignificant degradationNot specified
Alkaline conditionsComplete disappearance after 1.5 hoursNot specified[3]
Oxidative Degradation 3% v/v H₂O₂, 80°C, 2 hours96.96%1.5% (RRT 0.91)[1]
3% H₂O₂, 90°C, 30 minutesSignificant degradationNot specified
Photolytic Degradation Standard ICH conditions1.1%Not specified[1]
Sunlight, 6 hoursNo significant degradationNot specified[3]
Thermal Degradation 60°C, 24 hoursSignificant degradationNot specified
40°C, 168 hours~2% degradationNot specified[3]
Neutral Hydrolysis Water, 25-40°C, 168 hoursVery little degradation at 30-40°CNot specified[3]

RRT: Relative Retention Time

The data clearly indicates that Oseltamivir Phosphate is most susceptible to degradation under oxidative and alkaline conditions, followed by acidic conditions. It exhibits considerable stability under photolytic and neutral hydrolytic conditions at ambient temperatures. The primary active metabolite, Oseltamivir Carboxylate (OC), is formed through in vivo hydrolysis by hepatic carboxyesterases[4]. In laboratory settings, this hydrolysis can also be initiated by mixed bacterial cultures from activated sludge treatment.

Key Degradation Products

Several degradation products of Oseltamivir have been identified and characterized. Under hydrolytic (acidic and alkaline) stress, five major degradation products, designated as Os I to Os V, have been generated and structurally elucidated[5]. These include positional isomers and products of de-acetylation and de-ethylation[5]. Two of these, Os IV and Os V, were previously unreported[5].

  • Os I and Os III: Positional isomers of Os II and the parent drug, respectively, formed through N,N-acyl migration[5].

  • Os II: 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid[5].

  • Os IV: 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid[5].

  • Os V: ethyl 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylate[5].

Experimental Protocols

The following are representative experimental protocols for the forced degradation studies and the stability-indicating analytical method.

Forced Degradation Study Protocol
  • Preparation of Stock Solution: A stock solution of Oseltamivir Phosphate (e.g., 1.4 mg/mL) is prepared in a suitable diluent (e.g., a 1:1 v/v mixture of buffer and organic phase)[1].

  • Acidic Degradation: The stock solution is treated with an equal volume of HCl (e.g., 0.1 N or 1.0 N) and heated (e.g., at 80°C for 30 minutes)[1]. The solution is then neutralized with an equivalent concentration of NaOH.

  • Alkaline Degradation: The stock solution is treated with an equal volume of NaOH (e.g., 0.1 N) and heated (e.g., at 80°C for 10 minutes)[1]. The solution is then neutralized with an equivalent concentration of HCl.

  • Oxidative Degradation: The stock solution is treated with an equal volume of hydrogen peroxide (e.g., 3% v/v) and heated (e.g., at 80°C for 2 hours)[1].

  • Photolytic Degradation: The drug solution is exposed to UV light (as per ICH guidelines) or sunlight for a specified duration[1][3].

  • Thermal Degradation: The drug solution is heated at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Sample Analysis: All stressed samples are diluted to a suitable concentration and analyzed using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A common approach for the analysis of Oseltamivir and its degradation products involves a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

  • Column: Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm) or equivalent C18 column[1].

  • Mobile Phase: A mixture of a buffer (e.g., pH 2.5 buffer with 1% orthophosphoric acid) and an organic solvent like methanol (B129727) (e.g., 55:45, v/v) is used in an isocratic mode[1]. Other methods may use acetonitrile (B52724) and triethylamine (B128534) in a gradient run.

  • Flow Rate: Typically 1.0 mL/min[1].

  • Detection Wavelength: 215 nm is a common wavelength for detection[1][6].

  • Injection Volume: 20 µL[1].

  • Data Acquisition: Data is processed using chromatography software[1].

Visualizing the Process

To better illustrate the workflow and degradation pathways, the following diagrams have been generated.

G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Oseltamivir Stock Solution acid Acid Hydrolysis (e.g., 1N HCl, 80°C) stock->acid alkali Alkaline Hydrolysis (e.g., 0.1N NaOH, 80°C) stock->alkali oxidation Oxidative Degradation (e.g., 3% H₂O₂, 80°C) stock->oxidation photo Photolytic Degradation (UV/Sunlight) stock->photo thermal Thermal Degradation (e.g., 60°C) stock->thermal neutralize Neutralization (for acid/alkali samples) acid->neutralize alkali->neutralize hplc Stability-Indicating HPLC Analysis oxidation->hplc photo->hplc thermal->hplc neutralize->hplc data Data Interpretation hplc->data

Forced Degradation Experimental Workflow

G Oseltamivir Degradation Pathways cluster_degradation Degradation Products OP Oseltamivir Phosphate (OP) (Prodrug) OC Oseltamivir Carboxylate (OC) (Active Metabolite) OP->OC Hydrolysis (in vivo/in vitro) Os_I_III Positional Isomers (Os I, Os III) OP->Os_I_III Acid/Alkali (N,N-acyl migration) Os_II 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid (Os II) OP->Os_II Acid/Alkali Os_IV 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid (Os IV) OP->Os_IV Acid/Alkali Os_V ethyl 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylate (Os V) OP->Os_V Acid/Alkali Other Other Degradants OP->Other Oxidation, Thermal

Oseltamivir Degradation Pathways Overview

References

A Comparative Guide to the Forced Degradation of Oseltamivir: Focus on Impurity D and Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the formation and degradation profiles of Oseltamivir Impurity D and Impurity C under various stress conditions. The information is compiled from published literature to assist in the development of stable formulations and robust analytical methods for Oseltamivir Phosphate (B84403).

Overview of Oseltamivir and its Impurities

Oseltamivir Phosphate is an antiviral prodrug used for the treatment and prophylaxis of influenza A and B virus infections. In vivo, it is hydrolyzed by hepatic esterases to its active metabolite, Oseltamivir Carboxylate (OC)[1]. Oseltamivir EP Impurity C is identified as this active metabolite, Oseltamivir Carboxylate. During manufacturing and storage, Oseltamivir can degrade through various pathways, leading to the formation of several impurities. Understanding the degradation profile is crucial for ensuring the safety and efficacy of the drug product. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to identify potential degradants and establish the intrinsic stability of the drug substance[2].

This guide focuses on two key impurities:

  • Oseltamivir Impurity C (Oseltamivir Carboxylate): The active metabolite of Oseltamivir. Its formation is a critical aspect of the drug's metabolism but can also occur under certain stress conditions.

  • Oseltamivir Impurity D: A process-related impurity and potential degradant.

Comparative Analysis of Degradation under Stress Conditions

Forced degradation studies expose Oseltamivir Phosphate to harsh conditions to accelerate its degradation. The following table summarizes the degradation behavior and the formation of impurities under different stress conditions based on available data.

Table 1: Summary of Forced Degradation Studies on Oseltamivir Phosphate

Stress ConditionOseltamivir Phosphate Degradation (%)Major Degradation Products/Impurities ObservedReference
Acid Hydrolysis
0.1 N HCl, 80°C, 30 min~9.7%9 degradation products, major one at RRT 0.91 (7.13%)
1.0 N HCl, 80°C, 30 min~26.3%13 degradation products, major ones at RRT 0.34 (12.02%) and RRT 0.91 (7.71%)
Alkaline Hydrolysis
0.1 N NaOH, RT~4.3%5 degradation products, major one at RRT 0.36 (3.83%)
0.1 N NaOH, 80°C, 10 min~14.7%6 degradation products, major one at RRT 0.91 (9.90%)
Oxidative Degradation
3% H₂O₂, 80°C, 2 hrs~3.0%Major degradation product at RRT 0.91 (1.5%)
Photolytic Degradation
UV and Sunlight~1.1%Drug is relatively stable
Thermal Degradation
105°C, 48 hrsSignificant degradationNot specified[3]

Note: RRT denotes Relative Retention Time. The specific identification of Impurity C and D from these RRT values is not explicitly stated in the source. However, it is known that Impurity C can be formed under hydrolytic conditions through N,N-acyl migration[4].

Experimental Protocols

The following are representative experimental protocols for conducting forced degradation studies on Oseltamivir Phosphate, based on methodologies described in the literature.

General Procedure for Stress Studies

A stock solution of Oseltamivir Phosphate is prepared in a suitable solvent (e.g., a mixture of water, methanol, and acetonitrile)[3]. Aliquots of this solution are then subjected to the following stress conditions:

Acid Hydrolysis
  • Treat the drug solution with an equal volume of 0.1 N or 1.0 N Hydrochloric Acid.

  • Reflux the mixture at 80°C for a specified duration (e.g., 30 minutes).

  • Cool the solution to room temperature and neutralize with an appropriate concentration of Sodium Hydroxide.

  • Dilute the solution to the desired concentration with the mobile phase for HPLC analysis.

Alkaline Hydrolysis
  • Treat the drug solution with an equal volume of 0.1 N Sodium Hydroxide.

  • Keep the mixture at room temperature or heat at 80°C for a specified duration (e.g., 10 minutes).

  • Cool the solution to room temperature and neutralize with an appropriate concentration of Hydrochloric Acid.

  • Dilute the solution to the desired concentration with the mobile phase for HPLC analysis.

Oxidative Degradation
  • Treat the drug solution with an equal volume of 3% Hydrogen Peroxide.

  • Heat the mixture in a water bath at 80°C for a specified duration (e.g., 2 hours).

  • Cool the solution to room temperature.

  • Dilute the solution to the desired concentration with the mobile phase for HPLC analysis.

Photolytic Degradation
  • Expose the drug solution to UV light (e.g., 254 nm) and sunlight for a specified duration (e.g., 48 hours) as per ICH Q1B guidelines[3].

  • Prepare a control sample stored in the dark.

  • Dilute the solutions to the desired concentration with the mobile phase for HPLC analysis.

Thermal Degradation
  • Keep the solid drug substance or a solution in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 48 hours)[3].

  • Dissolve the solid sample or dilute the solution to the desired concentration with the mobile phase for HPLC analysis.

Analytical Method for Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically used to separate and quantify Oseltamivir and its degradation products.

  • Column: C18, ODS (e.g., Inertsil® ODS-2, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a buffer (e.g., pH 2.5 phosphate buffer) and an organic solvent (e.g., methanol) in an isocratic or gradient elution mode[5].

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: UV detection at around 215-220 nm[5].

  • Column Temperature: Maintained at a constant temperature, for example, 25°C or 50°C[3].

Visualization of Degradation Pathways and Workflows

Degradation Pathway of Oseltamivir

The following diagram illustrates a simplified potential degradation pathway for Oseltamivir leading to the formation of Impurity C.

G Oseltamivir Oseltamivir Phosphate Impurity_C Oseltamivir Impurity C (Oseltamivir Carboxylate) Oseltamivir->Impurity_C  Hydrolysis (Acidic/Alkaline)  N,N-acyl migration Other_Degradants Other Degradation Products Oseltamivir->Other_Degradants  Oxidation, Photolysis,  Thermal Stress

Caption: Potential degradation pathway of Oseltamivir to Impurity C.

Experimental Workflow for Forced Degradation Studies

This diagram outlines the typical workflow for conducting and analyzing forced degradation studies.

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Photo Photolytic Degradation Photo->HPLC Thermal Thermal Degradation Thermal->HPLC Quantification Quantification of Impurities HPLC->Quantification Characterization Structure Elucidation (LC-MS, NMR) Quantification->Characterization Sample Oseltamivir Phosphate Stock Solution Sample->Acid Sample->Base Sample->Oxidation Sample->Photo Sample->Thermal

References

Unraveling the Degradation Profile of Oseltamivir Under Stress Conditions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of a drug under various stress conditions is paramount for ensuring its safety, efficacy, and shelf-life. This guide provides a comprehensive comparison of the stress degradation products of Oseltamivir (B103847), an antiviral medication, supported by experimental data and detailed methodologies.

Oseltamivir phosphate (B84403), the prodrug of the active neuraminidase inhibitor oseltamivir carboxylate, is susceptible to degradation under various environmental pressures. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are crucial to identify potential degradation products and establish the drug's intrinsic stability. This guide synthesizes findings from multiple studies to offer a comparative overview of Oseltamivir's degradation under acidic, alkaline, oxidative, thermal, and photolytic stress.

Comparative Analysis of Oseltamivir Degradation

The stability of Oseltamivir varies significantly depending on the nature of the stressor. Acidic and alkaline conditions tend to cause the most substantial degradation, while the drug exhibits greater stability under photolytic and thermal stress.

Stress ConditionReagent/MethodTemperatureDurationDegradation (%)Major Degradation Products IdentifiedReference
Acidic Hydrolysis 1.0 N HCl80 °C30 min74%More than eleven degradation products observed, with major ones at RRT 0.34 and 0.91.[1]
0.1 N HCl80 °C30 min~10%Nine degradation products observed.[1]
Alkaline Hydrolysis 0.1 N NaOH80 °C10 min85.2%Six degradants detected at RRTs of 0.27, 0.36, 0.55, 0.81, 0.91, and 1.18.[1]
0.1 N NaOHRoom Temp-~4.35%Five degradation products observed.[1]
Oxidative Degradation 3% v/v H₂O₂80 °C2 hrs96.96%Major degradation product (1.5%) at RRT 0.91.[1]
3% v/v H₂O₂--~0.59%Negligible degradation under milder conditions.[1]
Photolytic Degradation Sunlight (60,000–70,000 lux)-2 days1.1%Drug is relatively stable.[1][2]
Thermal Degradation Solid drug50 °C60 days-Considerable degradation, Imp-1 identified as a major product.[2][3]

RRT: Relative Retention Time

Characterization of Key Degradation Products

Several degradation products of Oseltamivir have been identified and structurally elucidated using advanced analytical techniques such as LC-MS, LC-NMR, and HR-NMR.[2] Under hydrolytic (acid and alkaline) stress, a total of five key degradation products, designated as Os I to Os V, have been generated and characterized.[2]

  • Os I and Os III: Identified as positional isomers of Os II and the parent drug, respectively, resulting from an N,N-acyl migration.[2]

  • Os II: Characterized as 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid.[2]

  • Os IV: Identified as 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid.[2]

  • Os V: Characterized as ethyl 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylate.[2]

Notably, Os IV and Os V were previously unreported degradation products.[2] Furthermore, interactions with excipients, such as citrate (B86180) in powder for oral suspension formulations, can lead to the formation of other degradation products.[4]

Experimental Protocols for Stress Degradation Studies

The following are generalized methodologies for conducting forced degradation studies on Oseltamivir, based on protocols cited in the literature.

Preparation of Solutions

Standard stock solutions of Oseltamivir phosphate and its impurities are typically prepared by dissolving the appropriate amounts in a suitable diluent.[1] Sample solutions for analysis are prepared to a specific concentration, often around 1.4 mg/mL, and filtered through a 0.45 μm membrane filter before injection into the analytical system.[1]

Acidic Degradation
  • Treat a solution of Oseltamivir phosphate with 1.0 N hydrochloric acid (HCl).

  • Heat the mixture at 80°C for 30 minutes.[1]

  • Cool the solution and neutralize it with an appropriate base.

  • Dilute the sample to the desired concentration with a suitable diluent for analysis.

Alkaline Degradation
  • Treat a solution of Oseltamivir phosphate with 0.1 N sodium hydroxide (B78521) (NaOH).

  • Heat the mixture at 80°C for 10 minutes.[1]

  • Cool the solution and neutralize it with an appropriate acid.

  • Dilute the sample to the desired concentration with a suitable diluent for analysis.

Oxidative Degradation
  • Treat a solution of Oseltamivir phosphate with 3% v/v hydrogen peroxide (H₂O₂).

  • Heat the mixture in a water bath at 80°C for 2 hours.[1]

  • Cool the solution and dilute it to the desired concentration for analysis.

Photolytic Degradation
  • Expose the solid drug or a solution of the drug to sunlight providing an illumination of 60,000–70,000 lux for 2 days.[2]

  • Alternatively, expose the drug to UV light under standard conditions.[1]

  • Prepare a sample solution of the exposed drug for analysis.

Thermal Degradation
  • Subject the solid drug to a temperature of 50°C in a hot air oven for 60 days.[2]

  • At the end of the period, dissolve an appropriate amount of the stressed drug in a diluent to prepare a sample solution for analysis.

Analytical Method

A stability-indicating high-performance liquid chromatography (HPLC) method is commonly employed for the analysis of stressed samples. The method should be capable of separating the intact drug from its degradation products.

  • Column: A C18 column, such as Inertsil® ODS-2 (250 mm x 4.6 mm, 5 µm), is frequently used.[1]

  • Mobile Phase: A common mobile phase consists of a mixture of a buffer (e.g., pH 2.5 buffer with 1% orthophosphoric acid) and methanol (B129727) in a specific ratio (e.g., 55:45, v/v).[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: UV detection at 215 nm is commonly used.[1][5]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the forced degradation study of Oseltamivir.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis drug Oseltamivir Phosphate API solution Prepare Drug Solution drug->solution acid Acid Hydrolysis (e.g., 1N HCl, 80°C) solution->acid alkali Alkaline Hydrolysis (e.g., 0.1N NaOH, 80°C) solution->alkali oxidative Oxidative Degradation (e.g., 3% H₂O₂, 80°C) solution->oxidative thermal Thermal Degradation (e.g., 50°C, 60 days) solution->thermal photo Photolytic Degradation (e.g., Sunlight) solution->photo neutralize Neutralization (for Acid/Alkali) acid->neutralize alkali->neutralize dilute Dilution oxidative->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc characterize Characterization of Degradants (LC-MS, LC-NMR) hplc->characterize

Caption: Workflow for Oseltamivir Stress Degradation Studies.

Conclusion

This comparative guide highlights the degradation profile of Oseltamivir under various stress conditions. The drug is most susceptible to degradation in acidic and alkaline environments, leading to the formation of multiple degradation products. Understanding these degradation pathways and the identity of the resulting products is a critical aspect of drug development and quality control, ensuring the delivery of a safe and effective pharmaceutical product to patients. The provided experimental methodologies offer a foundation for researchers to conduct their own stability-indicating studies on Oseltamivir and other pharmaceutical compounds.

References

A Comparative Guide to Establishing Relative Response Factors for Oseltamivir Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for establishing Relative Response Factors (RRFs) for known impurities of Oseltamivir. Accurate RRFs are crucial for the precise quantification of impurities in Oseltamivir drug substances and products, ensuring their quality, safety, and efficacy in line with regulatory requirements. This document outlines experimental protocols and presents a comparison of analytical techniques, offering valuable insights for researchers and professionals in pharmaceutical analysis and drug development.

Introduction to Relative Response Factors in Pharmaceutical Analysis

Oseltamivir and Its Specified Impurities

Oseltamivir is an antiviral medication used to treat and prevent influenza A and B. The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list several specified impurities for Oseltamivir Phosphate (B84403). For the purpose of this guide, we will focus on the impurities designated in these pharmacopeias.

Quantitative Data Summary

The following table summarizes the known Relative Response Factors for some of the specified impurities of Oseltamivir Phosphate as listed in the USP monograph. It is important to note that RRF values for all specified impurities are not publicly available and may need to be determined experimentally.

Table 1: Known Relative Response Factors (RRF) for Oseltamivir Phosphate Impurities (USP)

Impurity NameImpurity Code (USP)Relative Retention Time (RRT)Relative Response Factor (RRF)
Impurity A-0.181.4
Impurity B-0.492.7
Impurity C-1.450.9
Impurity D--Not specified
Impurity E--Not specified
Impurity F--Not specified
Impurity G--Not specified
Impurity H--Not specified

Data sourced from the Oseltamivir Phosphate Capsules monograph of the United States Pharmacopeia.[3]

Experimental Protocols

This section provides a detailed methodology for the determination of RRFs for Oseltamivir impurities using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely used and validated technique.

Protocol 1: Determination of RRF for Oseltamivir Impurities by HPLC-UV

This protocol is based on the principles outlined in various studies on Oseltamivir impurity analysis and general guidelines for RRF determination.[4][5]

1. Materials and Reagents:

  • Oseltamivir Phosphate Reference Standard (USP or EP grade)

  • Oseltamivir Impurity Reference Standards (A, B, C, D, E, F, G, H)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size (e.g., Inertsil ODS-2)[1][4]

  • Mobile Phase A: Buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A time-based gradient can be optimized to achieve adequate separation of all impurities from Oseltamivir. A starting point could be a linear gradient from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm[1][4]

  • Injection Volume: 10 µL

3. Standard Solution Preparation:

  • Oseltamivir Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Oseltamivir Phosphate Reference Standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B).

  • Impurity Stock Solutions (100 µg/mL): Accurately weigh and dissolve an appropriate amount of each impurity reference standard in the diluent.

  • Calibration Solutions: Prepare a series of at least five calibration solutions for both Oseltamivir and each impurity, covering a range from the limit of quantification (LOQ) to approximately 150% of the specified limit for each impurity. These solutions should be prepared by diluting the stock solutions.

4. RRF Calculation (Slope Method):

  • Inject the calibration solutions for Oseltamivir and each impurity into the HPLC system.

  • For each analyte, plot a calibration curve of peak area versus concentration.

  • Determine the slope of the linear regression line for Oseltamivir (SlopeAPI) and for each impurity (SlopeImpurity).

  • Calculate the RRF for each impurity using the following formula:

    RRF = SlopeImpurity / SlopeAPI

5. System Suitability:

  • Inject a system suitability solution containing Oseltamivir and all known impurities to ensure adequate resolution, tailing factor, and theoretical plates are achieved.

Alternative Methodologies: A Comparative Overview

While HPLC-UV is a robust and widely used method, other techniques can also be employed for the determination of RRFs.

HPLC with Mass Spectrometric Detection (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, which can be particularly advantageous for the analysis of trace-level impurities.

Comparison with HPLC-UV:

FeatureHPLC-UVLC-MS/MS
Selectivity Good, but may be limited by co-eluting peaks with similar UV spectra.Excellent, based on mass-to-charge ratio, minimizing interferences.
Sensitivity Generally lower, with Limits of Detection (LOD) in the ng range.[5]Significantly higher, with LODs often in the pg range.
RRF Determination RRF is dependent on the chromophoric properties of the molecules.RRF can be determined based on the ionization efficiency, which can be more consistent for structurally related compounds.
Cost & Complexity Lower cost and less complex instrumentation and operation.Higher initial investment and requires more specialized expertise.

For impurities that lack a strong UV chromophore, LC-MS/MS would be a superior choice for accurate quantification and RRF determination.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described.

RRF_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation prep_standards Prepare Oseltamivir & Impurity Reference Standards prep_solutions Prepare Stock & Calibration Solutions prep_standards->prep_solutions hplc_analysis Perform HPLC-UV Analysis prep_solutions->hplc_analysis generate_curves Generate Calibration Curves (Peak Area vs. Concentration) hplc_analysis->generate_curves calc_slopes Calculate Slopes of Linear Regression generate_curves->calc_slopes calc_rrf Calculate RRF (RRF = Slope_Impurity / Slope_API) calc_slopes->calc_rrf

Caption: Workflow for RRF determination by HPLC-UV.

Method_Comparison cluster_hplcuv HPLC-UV cluster_lcms LC-MS/MS uv_selectivity Good Selectivity uv_sensitivity Lower Sensitivity uv_cost Lower Cost ms_selectivity Excellent Selectivity ms_sensitivity Higher Sensitivity ms_cost Higher Cost start Choice of Analytical Method for RRF Determination start->uv_selectivity start->ms_selectivity

Caption: Comparison of HPLC-UV and LC-MS/MS for RRF determination.

Conclusion

The establishment of accurate Relative Response Factors is a critical aspect of impurity profiling for Oseltamivir. While the USP monograph provides RRF values for some key impurities, experimental determination is necessary for others. The detailed HPLC-UV protocol provided in this guide serves as a robust starting point for this purpose. For challenging separations or low-level impurities, the use of LC-MS/MS should be considered as a more sensitive and selective alternative. By following validated analytical procedures and understanding the comparative advantages of different techniques, researchers and drug development professionals can ensure the reliable quantification of Oseltamivir impurities, thereby safeguarding product quality and patient safety.

References

In-Silico Toxicity Assessment of Oseltamivir Degradation Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oseltamivir (B103847), the active pharmaceutical ingredient in the antiviral medication Tamiflu®, is susceptible to degradation under various stress conditions, leading to the formation of several degradation products. The toxicological profile of these degradants is a critical aspect of drug safety and regulatory assessment. This guide provides a comparative analysis of the in-silico toxicity of oseltamivir and its primary degradation products, based on available scientific literature. The data presented herein is derived from computational predictions and serves as a valuable tool for early-stage risk assessment and for guiding further toxicological studies.

Executive Summary

Forced degradation studies on oseltamivir phosphate (B84403) have identified five primary degradation products, designated as Os I, Os II, Os III, Os IV, and Os V.[1][2] In-silico toxicity assessments, primarily utilizing TOPKAT (Toxicity Prediction by Komputer Assisted Technology) and DEREK (Deductive Estimation of Risk from Existing Knowledge) software, have been employed to predict the potential toxicities of these compounds.[1][2] The key findings from these computational studies indicate that while some degradation products are predicted to be less toxic than the parent drug, others may present specific toxicological concerns. This guide summarizes the available quantitative data, outlines the methodologies for in-silico toxicity prediction, and provides a visual representation of the oseltamivir degradation pathway.

Comparative In-Silico Toxicity Data

The following table summarizes the predicted toxicological endpoints for oseltamivir and its five degradation products based on the findings from a key study by Junwal et al. (2012).[1][2] The study utilized TOPKAT for quantitative predictions (e.g., carcinogenicity, developmental toxicity) and DEREK for knowledge-based toxicity alerts (e.g., mutagenicity, skin sensitization).

CompoundChemical NameCarcinogenicity (NTP, Male Rat)Developmental Toxicity Potential (DTP)Ocular IrritancyMutagenicity (DEREK Alert)Skin Sensitization (DEREK Alert)
Oseltamivir Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate0.830.81Mild to ModerateNo AlertNo Alert
Degradation Product I (Os I) Positional isomer of Os II0.000.00Non-irritantNo AlertNo Alert
Degradation Product II (Os II) 4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid0.000.00Non-irritantNo AlertNo Alert
Degradation Product III (Os III) Positional isomer of Oseltamivir0.830.81Mild to ModerateNo AlertNo Alert
Degradation Product IV (Os IV) 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylic acid0.000.00Non-irritantNo AlertNo Alert
Degradation Product V (Os V) Ethyl 4,5-diamino-3-(pentan-3-yloxy)cyclohex-1-ene carboxylate0.040.00Non-irritantNo AlertNo Alert

Note: Carcinogenicity and Developmental Toxicity Potential values from TOPKAT represent the probability of the compound being positive for that endpoint. DEREK provides qualitative alerts for potential toxicity.

Experimental Protocols

The in-silico toxicity assessment of oseltamivir and its degradation products was conducted using a combination of two main computational toxicology platforms: TOPKAT and DEREK.

Toxicity Prediction by Komputer Assisted Technology (TOPKAT)

TOPKAT is a software package that utilizes Quantitative Structure-Toxicity Relationship (QSTR) models to predict the toxic effects of chemicals. The general protocol for toxicity prediction using TOPKAT involves the following steps:

  • Input: The 2D chemical structure of the query molecule (oseltamivir or its degradation products) is imported into the software.

  • Model Selection: Specific toxicological endpoint models are selected for prediction. For the oseltamivir study, these included rodent carcinogenicity (NTP, male rat) and developmental toxicity potential (DTP).

  • Descriptor Calculation: The software calculates a set of molecular descriptors for the input structure. These descriptors quantify various physicochemical and structural features of the molecule.

  • QSTR Analysis: The calculated descriptors are then used as input for the pre-built QSTR models. These models are statistical equations that correlate the molecular descriptors with the toxicological endpoint of interest, based on a training set of compounds with known toxicity data.

  • Prediction and Validation: The model generates a quantitative prediction, typically as a probability of the compound being toxic. TOPKAT also provides an "Optimum Prediction Space" (OPS) analysis to assess the reliability of the prediction. A prediction is considered reliable if the query molecule falls within the OPS of the model.

Deductive Estimation of Risk from Existing Knowledge (DEREK)

DEREK is an expert rule-based system that predicts toxicity by identifying structural alerts (toxicophores) within a molecule that are associated with specific toxicities. The workflow for a DEREK analysis is as follows:

  • Input: The chemical structure of the compound of interest is drawn or imported into the DEREK software.

  • Knowledge Base Comparison: The software compares the input structure against a comprehensive knowledge base of structural alerts. This knowledge base is curated from public and proprietary data sources and links specific molecular substructures to known toxicological endpoints.

  • Alert Identification: If a structural alert is identified in the query molecule, DEREK provides a reasoning for the alert, including the toxicological endpoint (e.g., mutagenicity, skin sensitization), the level of confidence (e.g., certain, probable, plausible), and references to the underlying data.

  • Reporting: The output is a report detailing any identified toxicophores and the associated potential toxicities. For oseltamivir and its degradation products, the focus was on identifying alerts for mutagenicity and skin sensitization.

Visualizing the Degradation Pathway and In-Silico Workflow

To better understand the relationship between oseltamivir and its degradation products, as well as the process of in-silico toxicity assessment, the following diagrams are provided.

G Oseltamivir Forced Degradation Pathway cluster_hydrolysis Hydrolysis (Acidic/Alkaline) cluster_migration N,N-Acyl Migration Oseltamivir Oseltamivir OsIII Os III (Positional Isomer) Oseltamivir->OsIII OsII Os II Oseltamivir->OsII Ester Hydrolysis OsV Os V Oseltamivir->OsV Amide Hydrolysis OsI Os I (Positional Isomer of Os II) OsII->OsI OsIV Os IV OsII->OsIV Amide Hydrolysis

Caption: Forced degradation pathway of Oseltamivir.

G In-Silico Toxicity Assessment Workflow cluster_input Input Data cluster_tools Computational Tools cluster_output Predicted Endpoints Oseltamivir Oseltamivir Structure TOPKAT TOPKAT (QSTR-based) Oseltamivir->TOPKAT DEREK DEREK (Knowledge-based) Oseltamivir->DEREK DPs Degradation Product Structures (Os I-V) DPs->TOPKAT DPs->DEREK Carcinogenicity Carcinogenicity TOPKAT->Carcinogenicity DTP Developmental Toxicity TOPKAT->DTP Ocular Ocular Irritancy TOPKAT->Ocular Mutagenicity Mutagenicity DEREK->Mutagenicity Skin Skin Sensitization DEREK->Skin

Caption: Workflow for in-silico toxicity assessment.

References

A Comparative Guide to Inter-Laboratory Method Transfer for Oseltamivir Impurity D Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical method transfer process for the quantification of Oseltamivir Impurity D, a critical quality attribute in the production of the antiviral drug Oseltamivir. The successful transfer of analytical methods between laboratories is paramount to ensuring consistent product quality and regulatory compliance. This document outlines a robust High-Performance Liquid Chromatography (HPLC) method, presents a detailed protocol for its transfer, and offers comparative data to facilitate a seamless transition between research, development, and quality control environments.

Established Analytical Method for Oseltamivir and Impurity D

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the separation and quantification of Oseltamivir and its related substances, including Impurity D.[1] This method is designed to be specific, accurate, and precise, ensuring reliable detection of impurities.

Typical Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., Inertsil ODS-2, 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: An isocratic mixture of a buffered aqueous phase and an organic modifier, such as methanol (B129727) or acetonitrile.[1] For instance, a common mobile phase is a mixture of a pH 2.5 buffer and methanol in a 55:45 (v/v) ratio.[1]

  • Flow Rate: Typically maintained at 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength where both Oseltamivir and Impurity D have adequate absorbance, commonly around 215-226 nm.[1][2]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

  • Injection Volume: A small, consistent volume, such as 2-20 µL.[2]

Method Transfer Workflow and Protocol

The transfer of an analytical procedure to a different laboratory requires a documented process to ensure the receiving unit is qualified to run the method.[3] This process is guided by principles outlined in ICH Q2(R2).[3][4]

MethodTransferWorkflow A Originating Lab: Method Development & Validation B Pre-Transfer Activities: - Risk Assessment - Gap Analysis (ICH Q2) - Training of Receiving Lab Personnel A->B C Method Transfer Protocol: - Define Experiments - Set Acceptance Criteria B->C D Method Transfer Execution: - Comparative Testing - Spiked Sample Analysis C->D E Data Evaluation: - Compare Results to Criteria - Statistical Analysis D->E H Successful Transfer? E->H F Method Transfer Report: - Summarize Findings - Document Deviations G Receiving Lab: Method Implementation & Routine Use F->G H->B No (Re-evaluate & Re-train) H->F Yes

Caption: Workflow for a typical analytical method transfer process.

The relationship between method development, validation, and transfer is crucial for the lifecycle management of an analytical procedure.

AnalyticalLifecycle Dev Method Development (ICH Q14) Val Method Validation (ICH Q2) Dev->Val Establishes Suitability Trans Method Transfer Val->Trans Demonstrates Robustness for Transfer Ver Method Verification Val->Ver For Compendial Methods Routine Routine Use & Monitoring Trans->Routine Qualifies Receiving Lab Ver->Routine Confirms Suitability Routine->Dev Lifecycle Management/ Re-development

Caption: Lifecycle relationship of analytical procedures.

Comparative Performance Data

The core of a method transfer is the comparative analysis of results from both the originating (sending) and receiving laboratories. The acceptance criteria should be pre-defined in the transfer protocol.

Performance CharacteristicAcceptance CriteriaOriginating Lab ResultsReceiving Lab ResultsStatus
Precision (Repeatability, n=6) RSD ≤ 2.0%0.8%1.1%Pass
Intermediate Precision (Ruggedness) RSD ≤ 3.0% (between labs)1.2%1.5%Pass
Accuracy (% Recovery of Spiked Impurity) 95.0% - 105.0%99.5%98.7%Pass
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.99980.9995Pass
Limit of Quantitation (LOQ) S/N Ratio ≥ 100.05 µg/mL0.05 µg/mLPass
Resolution (Oseltamivir vs. Impurity D) R > 2.07.57.1Pass

Detailed Experimental Protocol

This section provides a detailed methodology for the analysis of Oseltamivir Impurity D.

4.1 Reagents and Materials

  • Oseltamivir Phosphate Reference Standard

  • Oseltamivir Impurity D Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Orthophosphoric Acid

  • Deionized Water

  • Volumetric flasks, pipettes, and autosampler vials

4.2 Chromatographic Conditions

  • Instrument: HPLC system with UV detector.

  • Column: Inertsil ODS-2 (250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Buffer (0.1% Orthophosphoric acid in water, pH adjusted to 2.5) and Methanol (55:45, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.[1]

  • Injection Volume: 10 µL.

4.3 Preparation of Solutions

  • Diluent: Mobile phase is used as the diluent.

  • Standard Stock Solution: Accurately weigh and dissolve Oseltamivir Phosphate and Oseltamivir Impurity D in the diluent to prepare a stock solution of a known concentration (e.g., 28 µg/mL for Oseltamivir and 56 µg/mL for Impurity D).[1]

  • Working Standard Solution: Dilute the stock solution to the target concentration for analysis (e.g., specification limit for the impurity).[1]

  • Sample Solution: Accurately weigh a quantity of the drug substance powder equivalent to 140 mg of Oseltamivir Phosphate into a 100 mL volumetric flask.[1] Add diluent, sonicate to dissolve, and make up to volume. Filter the solution through a 0.45 µm nylon filter before injection.[1]

4.4 System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Tailing Factor: Should be ≤ 2.0 for the Oseltamivir peak.[1]

  • Theoretical Plates: Should be > 2000 for the Oseltamivir peak.[1]

  • Repeatability: The %RSD of peak areas from five replicate injections of the standard solution should be ≤ 2.0%.[1]

4.5 Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform system suitability injections.

  • Inject the blank (diluent), followed by the standard solution and sample solutions.

  • Record the chromatograms and integrate the peaks corresponding to Oseltamivir and Impurity D.

4.6 Calculation The amount of Impurity D in the sample is calculated using the peak areas and the concentration of the standard solution.

Impurity (%) = (Area_Imp_Sample / Area_Imp_Std) * (Conc_Std / Conc_Sample) * 100

Conclusion

A successful method transfer for Oseltamivir Impurity D analysis relies on a well-validated, robust analytical method and a comprehensive transfer protocol with clearly defined acceptance criteria.[5] Open communication and collaboration between the originating and receiving laboratories are essential to address any potential issues and ensure the continued reliability of analytical data. Following the guidelines set by regulatory bodies like the ICH ensures that the transferred method is fit for its intended purpose, ultimately safeguarding product quality and patient safety.[6]

References

A Comparative Analysis of Oseltamivir Impurities in Capsule and Oral Suspension Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of impurities found in different pharmaceutical formulations of Oseltamivir (B103847), specifically hard capsules and powder for oral suspension. The presence and profile of impurities are critical quality attributes that can impact the safety and efficacy of a drug product. This document summarizes known impurities, presents available data on their occurrence in different formulations, details analytical methodologies for their detection, and provides a logical workflow for their comparative analysis.

Introduction to Oseltamivir and Its Impurities

Oseltamivir is an antiviral medication used for the treatment and prevention of influenza A and B virus infections. It is a prodrug, hydrolyzed in the liver to its active form, oseltamivir carboxylate. Impurities in Oseltamivir drug products can originate from the synthesis of the active pharmaceutical ingredient (API), degradation of the API, or interactions between the API and excipients within the formulation.[1] Regulatory bodies require stringent control of these impurities.

Oseltamivir is available in two primary oral dosage forms: hard capsules (e.g., Tamiflu® 30 mg, 45 mg, 75 mg) and a powder for oral suspension which is reconstituted before dispensing.[2][3] The excipients in these formulations differ, which can lead to distinct impurity profiles. Capsule formulations typically contain inactive ingredients such as pregelatinized starch, talc, povidone K30, croscarmellose sodium, and sodium stearyl fumarate.[4][5] In contrast, the powder for oral suspension contains sorbitol, monosodium citrate, xanthan gum, and flavorings, among other components.[1] The presence of excipients like sorbitol in the oral suspension has been shown to lead to the formation of specific degradation products through interaction with Oseltamivir.[6]

Comparative Data on Oseltamivir Impurities

Table 1: Known Oseltamivir Impurities and Their Potential in Different Formulations

Impurity NameStructure/OriginPotential Presence in CapsulesPotential Presence in Oral SuspensionNotes
Oseltamivir EP Impurity AProcess-relatedExpected to be controlled within API specificationExpected to be controlled within API specificationA known process impurity from the synthesis of Oseltamivir.[1]
Oseltamivir EP Impurity BProcess-relatedExpected to be controlled within API specificationExpected to be controlled within API specificationA known process impurity from the synthesis of Oseltamivir.[1]
Oseltamivir EP Impurity C (Oseltamivir Acid)Hydrolysis degradantPossible, especially under high humidity storagePossible, due to the aqueous nature of the reconstituted suspensionThe active metabolite of Oseltamivir.[1]
Oseltamivir EP Impurity DProcess-related/DegradantExpected to be controlled within API specificationExpected to be controlled within API specificationA known process impurity and potential degradant.[1]
Oseltamivir EP Impurity EProcess-relatedExpected to be controlled within API specificationExpected to be controlled within API specificationA known process impurity from the synthesis of Oseltamivir.[1]
Oseltamivir EP Impurity FProcess-relatedExpected to be controlled within API specificationExpected to be controlled within API specificationA known process impurity from the synthesis of Oseltamivir.[1]
Oseltamivir EP Impurity GProcess-relatedExpected to be controlled within API specificationExpected to be controlled within API specificationA known process impurity from the synthesis of Oseltamivir.[1]
Oseltamivir-Sorbitol AdductAPI-excipient interactionUnlikelyIdentified as a specific impurity in oral suspensionsThis impurity is formed by a reaction between Oseltamivir and the excipient sorbitol.[6]

Note: The quantitative levels of these impurities are expected to be controlled within the limits set by pharmacopeias and regulatory authorities. For instance, the USP monograph for Oseltamivir Phosphate (B84403) Capsules specifies acceptance criteria for various impurities.[7]

Experimental Protocols

The analysis of Oseltamivir impurities is predominantly carried out using High-Performance Liquid Chromatography (HPLC). Below is a representative experimental protocol synthesized from various published methods for the determination of Oseltamivir and its impurities.[4]

Objective: To separate, identify, and quantify Oseltamivir and its related impurities in capsule and oral suspension formulations.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-2).

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.02 M phosphate buffer, pH 5.0) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a 50:50 (v/v) ratio.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 20 µL.[4]

  • Column Temperature: Ambient or controlled at 25°C.[4]

3. Preparation of Solutions:

  • Standard Solution: A stock solution of Oseltamivir Phosphate reference standard is prepared by dissolving an accurately weighed amount in the mobile phase to achieve a known concentration (e.g., 1 mg/mL). Working standards are prepared by further dilution.

  • Impurity Stock Solutions: If reference standards for specific impurities are available, individual stock solutions are prepared in a similar manner.

  • Sample Preparation (Capsules):

    • The contents of not fewer than 20 capsules are combined and mixed to create a homogenous powder.

    • An amount of powder equivalent to a single dose of Oseltamivir is accurately weighed.

    • The powder is transferred to a volumetric flask and dissolved in the mobile phase with the aid of sonication.

    • The solution is diluted to the mark with the mobile phase and filtered through a 0.45 µm syringe filter before injection.[4]

  • Sample Preparation (Oral Suspension):

    • The powder for oral suspension is reconstituted according to the manufacturer's instructions.

    • An accurately measured volume of the reconstituted suspension is transferred to a volumetric flask.

    • The suspension is diluted with the mobile phase and mixed thoroughly.

    • The solution is filtered through a 0.45 µm syringe filter prior to injection.

4. Data Analysis:

  • The retention times of the peaks in the sample chromatogram are compared with those of the reference standards for identification.

  • Quantification is typically performed using an external standard method, where the peak area of the impurity in the sample is compared to the peak area of the corresponding reference standard of a known concentration.

  • For unknown impurities, the concentration can be estimated using the peak area of the principal drug and a relative response factor (if known).

Workflow for Comparative Impurity Analysis

The following diagram illustrates a logical workflow for a comprehensive comparative analysis of impurities in different Oseltamivir formulations.

Workflow for Comparative Analysis of Oseltamivir Impurities cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison start Obtain Commercial Formulations capsule_prep Capsule Formulation - Weigh and pool contents - Dissolve in diluent - Sonicate and filter start->capsule_prep suspension_prep Oral Suspension - Reconstitute powder - Dilute with diluent - Filter start->suspension_prep hplc_analysis HPLC Analysis - C18 Column - UV Detection capsule_prep->hplc_analysis suspension_prep->hplc_analysis lcms_analysis LC-MS/MS for Identification - Characterize unknown peaks hplc_analysis->lcms_analysis If unknown impurities > threshold impurity_profiling Impurity Profiling - Identify known impurities - Quantify all impurities hplc_analysis->impurity_profiling lcms_analysis->impurity_profiling comparative_analysis Comparative Analysis - Tabulate impurity levels - Compare profiles of formulations impurity_profiling->comparative_analysis report Generate Report - Summarize findings - Discuss formulation impact comparative_analysis->report

Comparative Impurity Analysis Workflow

Conclusion

The impurity profile of Oseltamivir can vary between its capsule and oral suspension formulations, primarily due to differences in their excipient composition. While process-related impurities are expected to be present at comparable, controlled levels in both formulations, the oral suspension is susceptible to the formation of additional degradation products resulting from API-excipient interactions. Specifically, the reaction between Oseltamivir and sorbitol is a known source of a unique impurity in the oral suspension.

A robust, stability-indicating HPLC method is essential for the accurate identification and quantification of these impurities. The provided experimental protocol offers a general framework for such an analysis. For a comprehensive understanding, a direct comparative study of the commercial formulations is recommended. This will ensure the continued safety and quality of Oseltamivir products for all patient populations.

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Ethyl 4-acetamido-3-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Ethyl 4-acetamido-3-hydroxybenzoate (CAS No. 1346604-18-9).[1][2] Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment.

Operational Plan: Safe Handling of this compound

Researchers and drug development professionals must employ a multi-layered approach to safety when working with this aromatic ester and amide. The following step-by-step procedures are mandatory:

  • Engineering Controls: All handling of this compound in powder form should be conducted in a certified chemical fume hood to minimize inhalation exposure. General laboratory ventilation must be maintained at all times.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to protect against potential skin, eye, and respiratory irritation.[3] This includes, but is not limited to, the equipment detailed in the table below.

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where this chemical is handled.[3] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3] Contaminated clothing should be removed immediately and laundered before reuse.

  • Spill Response: In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert, non-combustible absorbent and place it in a sealed, labeled container for disposal. For larger spills, contact your institution's environmental health and safety department.

Personal Protective Equipment (PPE) Specifications

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash goggles and a face shield.[4][5]To protect against splashes and airborne particles that can cause serious eye irritation.[3]
Skin Protection Nitrile or neoprene gloves (double-gloving recommended), a flame-resistant lab coat, and closed-toe shoes.[6][7]To prevent skin contact which may cause irritation.[3] Aromatic compounds can have varying levels of skin absorption.
Respiratory Protection For handling powders, a NIOSH-approved N95 or higher respirator is required.[7] For situations with potential for vapor or aerosol generation, a full-face respirator with appropriate chemical cartridges should be used.[4][8]To mitigate the risk of respiratory tract irritation from airborne particles or vapors.[3]

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in clearly labeled, sealed, and chemically resistant containers.

  • Labeling: Ensure all waste containers are labeled with the full chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's certified waste management provider. Do not dispose of this chemical down the drain or in general waste.[3]

Visualizing the Safety Workflow

To further clarify the necessary safety procedures, the following diagram illustrates the logical flow of operations when handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function handle_chem Handle Chemical in Fume Hood prep_hood->handle_chem cleanup_waste Segregate Hazardous Waste handle_chem->cleanup_waste cleanup_decon Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe final_wash Wash Hands Thoroughly cleanup_ppe->final_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.